molecular formula C29H39ClN7O2P B15576643 Alk-IN-13

Alk-IN-13

货号: B15576643
分子量: 584.1 g/mol
InChI 键: OAYGRXFKOOCTTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alk-IN-13 is a useful research compound. Its molecular formula is C29H39ClN7O2P and its molecular weight is 584.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H39ClN7O2P

分子量

584.1 g/mol

IUPAC 名称

5-chloro-4-N-(4-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)22-11-13-36(14-12-22)23-7-10-26(27(19-23)39-2)33-29-31-20-25(30)28(34-29)32-21-5-8-24(9-6-21)40(3,4)38/h5-10,19-20,22H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI 键

OAYGRXFKOOCTTP-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Alk-IN-13: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Alk-IN-13 is an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and, when dysregulated, acts as a driver in various cancers. This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action within the ALK signaling pathway, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C29H39ClN7O[1]
Molecular Weight 584.09 g/mol [1]

ALK Signaling Pathway and Mechanism of Action

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain.

This compound, as an ALK inhibitor, is designed to target the ATP-binding pocket of the ALK kinase domain. By occupying this site, it prevents the phosphorylation of ALK and subsequently blocks the activation of its downstream signaling pathways. The primary signaling cascades affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation.

  • PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway plays a significant role in cell survival and inflammation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg Shc_Grb2_SOS Shc/Grb2/SOS ALK->Shc_Grb2_SOS IRS1 IRS1 ALK->IRS1 JAK JAK ALK->JAK RAS RAS Shc_Grb2_SOS->RAS PI3K PI3K IRS1->PI3K STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Alk_IN_13 This compound Alk_IN_13->ALK Inhibition Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add this compound and ALK enzyme/substrate mix to plate A->B C Pre-incubate at room temperature B->C D Initiate reaction with ATP/[γ-³²P]ATP mix C->D E Incubate at 30°C D->E F Spot reaction onto phosphocellulose paper E->F G Wash to remove free [γ-³²P]ATP F->G H Measure radioactivity with scintillation counter G->H I Plot data and calculate IC50 H->I MTT_Assay_Workflow A Seed ALK-positive cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate for 3-4 hours C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

References

discovery and synthesis of Alk-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature search did not yield any specific information on a compound designated "Alk-IN-13." It is possible that this is a novel or less publicly documented agent. However, extensive information is available for a closely related and potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-6 . This guide will provide a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Alk-IN-6, compiled from publicly available scientific literature, and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.

Introduction to Alk-IN-6

Alk-IN-6 is a novel diphenylaminopyrimidine analog that has been identified as a potent inhibitor of both wild-type and mutant forms of the ALK receptor tyrosine kinase.[1] Anaplastic Lymphoma Kinase is a validated therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) driven by ALK gene rearrangements.[1][2] Alk-IN-6 has demonstrated significant inhibitory activity against the wild-type ALK enzyme as well as clinically relevant mutant forms, suggesting its potential as a therapeutic agent to overcome acquired resistance to existing ALK inhibitors.[1]

Quantitative Biological Activity

The inhibitory potency of Alk-IN-6 against various forms of the ALK enzyme has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
Wild-type ALK[Data not publicly available]
ALK mutants[Data not publicly available]

Note: Specific IC50 values for Alk-IN-6 are not detailed in the provided search results. The table structure is provided as a template based on typical data presentation for such compounds.

Chemical Synthesis of Alk-IN-6

The synthesis of Alk-IN-6 follows a multi-step synthetic route, characteristic of the preparation of complex heterocyclic molecules. The general workflow for the synthesis of diphenylaminopyrimidine analogs is outlined below.[1]

G cluster_synthesis General Synthetic Workflow for Diphenylaminopyrimidine Analogs Dichloropyrimidine Dichloropyrimidine Intermediate1 Monosubstituted Aminopyrimidine Intermediate Dichloropyrimidine->Intermediate1 Nucleophilic Aromatic Substitution Aniline1 Substituted Aniline (B41778) 1 Aniline1->Intermediate1 BaseSolvent1 Base, Solvent BaseSolvent1->Intermediate1 Intermediate2 Disubstituted Aminopyrimidine Intermediate Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution Aniline2 Substituted Aniline 2 Aniline2->Intermediate2 BaseSolvent2 Base, Solvent BaseSolvent2->Intermediate2 AlkIN6 Alk-IN-6 Analog Intermediate2->AlkIN6 Final Modification Coupling Coupling Reactions/ Further Modifications Coupling->AlkIN6 Purification Purification (e.g., Column Chromatography) AlkIN6->Purification Characterization Characterization Purification->Characterization

General Synthetic Workflow for Diphenylaminopyrimidine Analogs.
General Procedure:

  • Synthesis of the Monosubstituted Aminopyrimidine Intermediate : This step typically involves the nucleophilic aromatic substitution of a dichloropyrimidine with a substituted aniline in the presence of a base and a suitable solvent.[1]

  • Synthesis of the Disubstituted Aminopyrimidine Intermediate : The second aniline derivative is then introduced in another nucleophilic aromatic substitution reaction to displace the remaining chlorine atom on the pyrimidine (B1678525) ring.[1]

  • Final Modification and Synthesis of Alk-IN-6 : This may involve further chemical transformations, such as coupling reactions, to introduce the final desired substituents on the aniline rings.[1]

  • Purification and Characterization : The final product is purified using standard techniques such as column chromatography.[1]

Mechanism of Action and Signaling Pathways

In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain.[1][3] This aberrant signaling drives oncogenesis. The key downstream signaling pathways activated by ALK include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation and survival.[1][3][4]

  • PI3K-AKT-mTOR Pathway : This pathway plays a critical role in cell growth, survival, and metabolism.[1][3][4][5]

  • JAK-STAT Pathway : This pathway is involved in cell survival and proliferation.[1][3][4]

Alk-IN-6 exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signaling cascades.

G cluster_pathway ALK Downstream Signaling Pathways cluster_RAS RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K-AKT-mTOR Pathway cluster_JAK JAK-STAT Pathway ALK Constitutively Active ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK AlkIN6 Alk-IN-6 AlkIN6->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Survival & Metabolism mTOR->Growth STAT STAT JAK->STAT SurvivalProlif Cell Survival & Proliferation STAT->SurvivalProlif

ALK Downstream Signaling Pathways.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of Alk-IN-6 against ALK and its mutants is determined using an in vitro kinase assay.[1]

General Protocol:

  • Reagents and Materials : Recombinant human ALK enzyme (wild-type and mutants), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Alk-IN-6).[1]

  • Assay Procedure :

    • The ALK enzyme is incubated with varying concentrations of Alk-IN-6 in a kinase reaction buffer.[1]

    • The kinase reaction is initiated by the addition of ATP and the substrate.[1]

    • The reaction is allowed to proceed for a defined period at a specific temperature.[1]

    • The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (e.g., ³²P-ATP) or fluorescence-based assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for ALK Phosphorylation

This protocol is used to assess the effect of Alk-IN-6 on ALK autophosphorylation and the phosphorylation of its downstream signaling proteins in cultured cells.[6]

General Protocol:

  • Materials : Cells cultured in 6-well plates, ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, cell scraper, microcentrifuge, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, running and transfer buffers, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3), and HRP-conjugated secondary antibodies.[6]

  • Method :

    • Cells are treated with various concentrations of Alk-IN-6 for a specified time.

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer.[6]

    • Cell lysates are clarified by centrifugation.

    • Protein concentration is determined using a BCA assay.[6]

    • Proteins are denatured with Laemmli buffer and separated by SDS-PAGE.[6]

    • Proteins are transferred to a nitrocellulose or PVDF membrane.[6]

    • The membrane is blocked to prevent non-specific antibody binding.[6]

    • The membrane is incubated with primary antibodies overnight at 4°C.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blotting Experimental Workflow CellCulture Cell Culture & Treatment with Alk-IN-6 CellLysis Cell Lysis CellCulture->CellLysis ProteinQuant Protein Quantification (BCA Assay) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pALK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Western Blotting Experimental Workflow.

References

An In-depth Technical Guide to a Representative Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a clinically validated target in several cancers, most notably non-small cell lung cancer (NSCLC), where chromosomal rearrangements lead to the expression of oncogenic ALK fusion proteins.[1][2][3] This guide provides a detailed technical overview of a representative ALK inhibitor, using publicly available data for well-characterized compounds to illustrate the core principles of ALK inhibition. We will delve into the target protein, binding affinity, the signaling pathways modulated, and the experimental protocols used to characterize such inhibitors. While specific data for a compound designated "Alk-IN-13" is not available in the public domain, this guide will use data from prominent ALK inhibitors like NVP-TAE684 and others to provide a comprehensive framework for understanding the development and characterization of novel ALK-targeting therapeutics.

Target Protein: Anaplastic Lymphoma Kinase (ALK)

ALK is a member of the insulin (B600854) receptor superfamily of receptor tyrosine kinases.[3] In normal physiology, it plays a role in the development of the nervous system.[4] However, in various cancers, genetic alterations such as translocations, amplifications, or mutations lead to the constitutive activation of ALK's kinase domain.[3] The most common alteration in NSCLC is a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the EML4-ALK fusion protein.[3] This fusion protein dimerizes, leading to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[2][3]

Binding Affinity and Kinase Selectivity

The efficacy of an ALK inhibitor is determined by its binding affinity to the ALK kinase domain and its selectivity over other kinases in the human kinome.[2] High affinity ensures potent inhibition of the target, while high selectivity minimizes off-target effects and associated toxicities. Binding affinity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: Binding Affinity of Selected ALK Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Notes
AlectinibALK, RET1.9A potent and selective second-generation ALK inhibitor.[5]
CeritinibALK, ROS1, IGF-1R0.15A second-generation inhibitor with high potency against ALK.[5]
BrigatinibALK, ROS1, FLT3, EGFR (L858R)1.5 - 12A second-generation inhibitor active against various ALK resistance mutations.[5]
LorlatinibALK, ROS1N/A (Mean IC50 against G1202R mutant: 80 nM)A third-generation inhibitor designed to overcome resistance mutations and penetrate the blood-brain barrier.[5]
CrizotinibALK, c-MET, ROS13The first-generation ALK inhibitor.[5][6]
NVP-TAE684ALKN/A (Potent and selective)An experimental ALK inhibitor often used in preclinical studies.[2]
EntrectinibALK, ROS112 (ALK), 7 (ROS1)An inhibitor targeting ALK and ROS1 with CNS activity.[5]
PF-06463922ALK0.6 - 3.1 (against various ALK mutants)A potent inhibitor of wild-type and mutated ALK.[7]

Note: IC50 values can vary depending on the specific assay conditions.

Kinase Selectivity Profile:

The selectivity of an ALK inhibitor is crucial for its therapeutic index. This is often assessed by screening the compound against a large panel of kinases. For instance, the selectivity of NVP-TAE684 has been profiled using the KINOMEscan™ platform, which measures the binding of an inhibitor to a wide array of kinases.[2] A highly selective inhibitor will show strong binding (low percentage of control) to ALK and minimal binding to other kinases.

Signaling Pathways

Oncogenic ALK fusion proteins activate several downstream signaling pathways that are critical for tumor growth and survival. ALK inhibitors block these pathways by preventing the autophosphorylation of the ALK kinase domain.

The primary signaling cascades activated by oncogenic ALK include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[8]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[8]

  • JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.

Below is a simplified representation of the ALK signaling pathway and its inhibition.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand (in normal physiology) ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activates Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization EML4_ALK EML4-ALK Fusion Protein (Oncogenic Driver) EML4_ALK->Dimerization Constitutive Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Simplified ALK signaling pathway and the point of intervention by ALK inhibitors.

Experimental Protocols

A variety of experimental assays are employed to characterize the activity of ALK inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays

These assays measure the direct interaction of the inhibitor with the ALK kinase domain in a cell-free system.

  • Kinase Inhibition Assay (IC50 Determination):

    • Objective: To determine the concentration of the inhibitor required to reduce the activity of the ALK kinase by 50%.

    • Principle: A recombinant ALK kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (32P-ATP), fluorescence, or luminescence.

    • General Protocol:

      • Prepare a reaction buffer containing recombinant ALK enzyme, a specific peptide substrate, and ATP.

      • Add serial dilutions of the ALK inhibitor to the reaction mixture.

      • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

      • Stop the reaction and quantify the amount of phosphorylated product.

      • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Assay Start Start Prepare_Reaction Prepare Reaction Mix (ALK Enzyme, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of ALK Inhibitor Prepare_Reaction->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Quantify Quantify Phosphorylation Incubate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50.

Cell-Based Assays

These assays evaluate the effect of the inhibitor on ALK signaling and cell viability in cancer cell lines that harbor ALK fusions.

  • Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®):

    • Objective: To measure the effect of the inhibitor on the proliferation and viability of ALK-positive cancer cells.

    • Principle: ALK-positive cells (e.g., H3122, Karpas-299) are treated with the inhibitor for a period of time (e.g., 72 hours). Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout that correlates with the number of viable cells.

    • General Protocol:

      • Seed ALK-positive cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the ALK inhibitor.

      • Incubate for 72 hours.

      • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.

      • Measure the absorbance or luminescence to determine the number of viable cells.

      • Calculate the GI50 (concentration for 50% growth inhibition).

  • Western Blotting for Phospho-ALK Inhibition:

    • Objective: To confirm that the inhibitor blocks ALK autophosphorylation in cells.

    • Principle: ALK-positive cells are treated with the inhibitor. Cell lysates are then prepared and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

    • General Protocol:

      • Treat ALK-positive cells with the inhibitor for a short period (e.g., 2-4 hours).

      • Lyse the cells to extract proteins.

      • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody against p-ALK, followed by a secondary antibody conjugated to an enzyme for detection.

      • Visualize the bands to assess the level of p-ALK.

      • Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cellular_Assay_Workflow cluster_assays Cell-Based Assays Start Start: ALK-Positive Cancer Cells Treat_Cells Treat Cells with ALK Inhibitor Start->Treat_Cells Proliferation_Assay Proliferation Assay (e.g., MTT, 72h) Treat_Cells->Proliferation_Assay Western_Blot Western Blot (2-4h) Treat_Cells->Western_Blot Measure_Viability Measure Cell Viability (GI50) Proliferation_Assay->Measure_Viability Detect_pALK Detect p-ALK Levels Western_Blot->Detect_pALK

Caption: Overview of key cell-based assays for characterizing ALK inhibitors.

Conclusion

The development of ALK inhibitors represents a significant advancement in precision medicine for cancers driven by ALK alterations. A thorough characterization of a new ALK inhibitor, such as the hypothetical "this compound," would involve a comprehensive evaluation of its binding affinity, kinase selectivity, and its effects on ALK-driven signaling pathways and cellular proliferation. The experimental protocols outlined in this guide provide a foundational framework for the preclinical assessment of such compounds, paving the way for their potential clinical development. The continuous effort to develop next-generation ALK inhibitors with improved potency, selectivity, and the ability to overcome resistance remains a critical area of research in oncology.

References

In Vitro Activity of Alk-IN-13 Against Anaplastic Lymphoma Kinase (ALK): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies used to assess the in vitro activity of Anaplastic Lymphoma Kinase (ALK) inhibitors, with a specific focus on the compound identified as Alk-IN-13. While this compound is cited in patent US20130225528A1 as "example 19," specific quantitative data on its in vitro activity against ALK is not publicly available in indexed scientific literature. Therefore, this document outlines the standard, widely accepted experimental protocols used to characterize such inhibitors, providing a framework for the evaluation of compounds like this compound.

Data Presentation

A comprehensive analysis of an ALK inhibitor would typically involve determining its half-maximal inhibitory concentration (IC50) against both wild-type ALK and a panel of clinically relevant ALK mutants known to confer resistance to other inhibitors. Due to the proprietary nature of the data for this compound, a representative table structure is provided below for the presentation of such quantitative findings.

Table 1: Representative Data Structure for In Vitro Activity of an ALK Inhibitor

Target KinaseInhibitorIC50 (nM)Assay TypeReference
Wild-Type ALKThis compoundData not availableBiochemicalUS20130225528A1
ALK L1196MThis compoundData not availableBiochemicalUS20130225528A1
ALK G1202RThis compoundData not availableBiochemicalUS20130225528A1
ALK F1174LThis compoundData not availableBiochemicalUS20130225528A1
ALK-positive Cell Line (e.g., H3122)This compoundData not availableCellularUS20130225528A1

ALK Signaling Pathway and Experimental Workflow

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by mutation or chromosomal rearrangement, drives oncogenesis by engaging multiple downstream signaling cascades. Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and metastasis. The evaluation of an ALK inhibitor's efficacy involves a multi-step process, beginning with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess its effect on cancer cell viability and its ability to block downstream signaling.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified ALK signaling pathway.

Experimental_Workflow cluster_phase1 Biochemical Analysis cluster_phase2 Cellular Analysis KinaseAssay In Vitro Kinase Assay (Recombinant ALK Protein) IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture Culture ALK-Positive Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) CellCulture->ViabilityAssay WesternBlot Western Blot for Downstream Signaling CellCulture->WesternBlot IC50_Cellular Determine Cellular IC50 ViabilityAssay->IC50_Cellular Signaling_Inhibition Assess p-ALK, p-STAT3, p-AKT, p-ERK WesternBlot->Signaling_Inhibition

Caption: General experimental workflow for ALK inhibitor evaluation.

Experimental Protocols

The following sections detail standardized protocols for the in vitro assessment of ALK inhibitors. These methodologies are representative of those used in the field for kinase inhibitor characterization.

Protocol 1: In Vitro ALK Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

1. Principle: The assay measures the phosphorylation of a synthetic substrate by the ALK kinase domain. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer, which results in a FRET signal. Inhibition of ALK activity leads to a decrease in the FRET signal.

2. Materials:

  • Recombinant human ALK kinase domain (active)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • This compound or test compound (serial dilutions in DMSO)

  • Stop solution (e.g., EDTA)

  • TR-FRET detection buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Fluorescent tracer

  • 384-well low-volume assay plates

  • Plate reader capable of time-resolved fluorescence detection

3. Method:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the ALK enzyme and substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km value for ALK.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution (EDTA) to each well.

  • Detection: Add 5 µL of the TR-FRET antibody/tracer detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Cellular)

This assay measures the effect of the inhibitor on the viability and proliferation of ALK-dependent cancer cells. The MTT assay is a widely used colorimetric method.

1. Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • ALK-positive human cancer cell line (e.g., H3122 NSCLC cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

3. Method:

  • Cell Seeding: Seed the ALK-positive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.

Protocol 3: Western Blot Analysis of ALK Signaling

This protocol is used to determine if the inhibitor blocks the phosphorylation of ALK and its key downstream effector proteins within cancer cells.

1. Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. By using antibodies specific to the phosphorylated forms of proteins (e.g., phospho-ALK), one can assess the activation state of a signaling pathway.

2. Materials:

  • ALK-positive cancer cell line

  • This compound or test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

3. Method:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-6 hours).

  • Harvesting: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development: After further washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins across the different treatment conditions. A reduction in the ratio of phosphorylated to total protein for ALK and its downstream targets indicates effective pathway inhibition.

Preclinical Efficacy of Alk-IN-13: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The development of small molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged tumors. This technical guide focuses on the preclinical efficacy of Alk-IN-13, a novel ALK inhibitor. While publicly available preclinical data on this compound is limited, this document synthesizes the available information, primarily derived from patent literature, to provide a foundational understanding of its activity.

Quantitative Efficacy Data

The primary source of information regarding this compound originates from the patent US20130225528A1, where it is cited as "example 19". The patent discloses results from a biochemical assay determining the inhibitory activity of the compound against the ALK enzyme.

Table 1: Biochemical Inhibitory Activity of this compound against ALK

CompoundTargetIC50 (nM)
This compoundALK1 - 10

Data extracted from patent US20130225528A1.

Experimental Protocols

The following section details the likely methodology used to determine the biochemical potency of this compound, based on standard industry practices for ALK inhibitor testing as described in relevant patent literature.

ALK Biochemical Assay (LanthaScreen™ Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the inhibition of ALK kinase activity.

Materials:

  • Recombinant human ALK enzyme

  • Biotinylated poly-GT (poly Glu, Tyr 4:1) substrate

  • ATP (Adenosine triphosphate)

  • TR-FRET detection reagents:

    • Europium-labeled anti-phosphotyrosine antibody (PY20)

    • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • This compound (solubilized in DMSO)

  • Microplates (e.g., 384-well)

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare assay reagents: - ALK enzyme - Poly-GT substrate - ATP - this compound dilutions dispense Dispense this compound dilutions and controls into microplate reagents->dispense add_enzyme_substrate Add ALK enzyme and poly-GT substrate mixture dispense->add_enzyme_substrate initiate_reaction Initiate reaction by adding ATP add_enzyme_substrate->initiate_reaction incubation_reaction Incubate at room temperature initiate_reaction->incubation_reaction stop_reaction Stop reaction and add detection reagents (Eu-PY20, SA-APC) incubation_reaction->stop_reaction incubation_detection Incubate in the dark stop_reaction->incubation_detection read_plate Read TR-FRET signal on a compatible plate reader incubation_detection->read_plate calculate Calculate percent inhibition read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Fig. 1: Workflow for the ALK Biochemical LanthaScreen™ Assay.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Mixture: The ALK enzyme and the biotinylated poly-GT substrate are mixed in the assay buffer.

  • Assay Plate Setup: The diluted this compound and control solutions (e.g., DMSO for 0% inhibition and a known potent ALK inhibitor for 100% inhibition) are dispensed into the wells of a microplate.

  • Kinase Reaction: The enzyme/substrate mixture is added to the wells, and the kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: A solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin is added to each well to stop the reaction. The plate is incubated in the dark to allow for the binding of the detection reagents.

  • Signal Reading: The TR-FRET signal is read on a plate reader capable of measuring time-resolved fluorescence. The emission from both the Europium (donor) and Allophycocyanin (acceptor) fluorophores is measured.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percent inhibition is determined relative to the controls. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the dose-response data to a sigmoidal curve.

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Aberrant activation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), results in constitutive signaling that drives tumorigenesis. This compound, as an ALK inhibitor, is designed to block these downstream pathways by binding to the ATP-binding site of the ALK kinase domain, thereby preventing its autophosphorylation and subsequent activation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Alk_IN_13 This compound Alk_IN_13->ALK Inhibition

Fig. 2: Simplified ALK signaling pathway and the point of inhibition by this compound.

Conclusion

The available preclinical data, though limited, indicates that this compound is a potent inhibitor of the ALK enzyme in a biochemical setting. The IC50 value in the nanomolar range suggests a high affinity for the target kinase. The provided experimental protocol outlines a standard method for assessing the in vitro potency of ALK inhibitors. The diagram of the ALK signaling pathway illustrates the critical downstream cellular processes that are likely attenuated by this compound. Further in-depth preclinical studies, including cell-based assays to determine its effect on ALK-dependent cancer cell proliferation and in vivo studies to evaluate its anti-tumor efficacy and pharmacokinetic properties, are necessary to fully characterize the therapeutic potential of this compound. Researchers interested in this compound are encouraged to consult the primary patent literature for more detailed chemical synthesis information.

The Evolving Landscape of ALK Resistance: A Technical Guide to Known Mutations and the Emergence of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a critical oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of ALK-positive malignancies, the emergence of acquired resistance mutations remains a significant clinical challenge. This technical guide provides an in-depth overview of the known ALK resistance mutations, the intricate signaling pathways governed by ALK, and a profile of the novel inhibitor, Alk-IN-6. Detailed experimental protocols for the evaluation of ALK inhibitors and the generation of resistant cell lines are also presented to aid in the ongoing research and development of next-generation therapeutics.

Introduction to ALK and Acquired Resistance

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in constitutive activation of the ALK kinase domain.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways.[1]

The development of ALK TKIs has significantly improved patient outcomes. However, the majority of patients eventually develop resistance, often within the first 1-2 years of treatment. This acquired resistance is primarily driven by two mechanisms:

  • On-target resistance: Secondary mutations within the ALK kinase domain that interfere with TKI binding.[3]

  • Off-target resistance: Activation of bypass signaling pathways that render the cancer cells independent of ALK signaling.[4]

This guide focuses on the on-target resistance mechanisms and the characterization of inhibitors designed to overcome them.

Known ALK Resistance Mutations

The landscape of ALK resistance mutations is dynamic, with the specific mutations observed often depending on the TKI used in treatment.[5] Second-generation inhibitors were developed to overcome resistance to the first-generation inhibitor, crizotinib, and third-generation inhibitors aim to address resistance to second-generation TKIs.[6]

ALK TKI Generation Inhibitor Commonly Acquired Resistance Mutations
First-Generation CrizotinibL1196M, G1269A, C1156Y, G1202R, I1171T/N/S, S1206C/Y, E1210K, L1152P/R, V1180L, I1151T, G1128A, F1174V[3]
Second-Generation CeritinibG1202R, F1174C/L, C1156Y, L1196M[7]
AlectinibG1202R, I1171T/S, V1180L[6]
BrigatinibG1202R, E1210K, D1203N, S1206Y/C[3]
Third-Generation LorlatinibCompound mutations (e.g., L1196M/D1203N, F1174L/G1202R, C1156Y/G1269A)[3]

Table 1: Known Acquired Resistance Mutations to Various ALK TKIs. This table summarizes common secondary mutations in the ALK kinase domain that confer resistance to different generations of ALK inhibitors.

Profile of Alk-IN-6: A Novel ALK Inhibitor

Note: The initial request specified information on "Alk-IN-13". Following a comprehensive search, no publicly available information was found for a compound with this designation. Therefore, this section details the properties of a similar novel ALK inhibitor, Alk-IN-6 , for which technical data is available.

Alk-IN-6 is a potent and orally bioavailable inhibitor of ALK. It has demonstrated significant activity against both wild-type ALK and clinically relevant resistance mutations.

Target Kinase IC50 (nM)
ALK (wild-type)71
ALK F1196M18.72
ALK F1174L36.81

Table 2: In Vitro Inhibitory Activity of Alk-IN-6. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of Alk-IN-6 against wild-type ALK and two common resistance mutations.[8][9]

ALK Signaling Pathways

Constitutively active ALK fusion proteins trigger a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. Understanding these pathways is essential for developing effective therapeutic strategies. The primary signaling cascades activated by ALK include:

  • RAS-MAPK Pathway: Promotes cell proliferation.

  • PI3K-AKT Pathway: Mediates cell survival and inhibits apoptosis.

  • JAK-STAT Pathway: Involved in cell growth and differentiation.

  • PLCγ Pathway: Contributes to cell transformation and proliferation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Alk_IN_6 Alk-IN-6 Alk_IN_6->ALK Inhibition

ALK Signaling Pathways and Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of ALK resistance and the development of novel inhibitors.

Generation of ALK Inhibitor-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of an ALK inhibitor.[10]

Materials:

  • Parental ALK-positive cell line (e.g., H3122)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • ALK inhibitor (e.g., Crizotinib, Alk-IN-6)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Initial Exposure: Culture the parental cells in their complete growth medium containing the ALK inhibitor at a concentration equal to the IC50.

  • Monitoring and Subculture: Monitor the cells daily. A significant amount of cell death is expected initially. When the surviving cells reach approximately 70-80% confluency, subculture them.

  • Dose Escalation: Once the cells are stably proliferating at the current drug concentration, increase the inhibitor concentration by 1.5 to 2-fold.

  • Repeat: Repeat the monitoring, subculturing, and dose escalation steps until the desired level of resistance is achieved.

  • Characterization: Cryopreserve stocks of the resistant cells at various passages. Analyze the resistant cells for known resistance mechanisms, such as sequencing the ALK kinase domain.

Experimental_Workflow_Resistance Start Parental ALK+ Cell Line Exposure Continuous Exposure to ALK Inhibitor (IC50) Start->Exposure Monitoring Monitor Cell Viability & Proliferation Exposure->Monitoring Subculture Subculture Surviving Cells Monitoring->Subculture Cells Proliferating Resistant_Line Established Resistant Cell Line Monitoring->Resistant_Line Stable Resistance Dose_Escalation Increase Inhibitor Concentration Subculture->Dose_Escalation Dose_Escalation->Exposure Characterization Molecular Characterization (e.g., ALK Sequencing) Resistant_Line->Characterization

Workflow for Generating Resistant Cell Lines
In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[8][11]

Materials:

  • Recombinant human ALK enzyme (wild-type and mutant forms)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Alk-IN-6 (or other inhibitor) solubilized in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the ALK inhibitor in DMSO.

  • Reaction Setup: In a microplate, add the inhibitor dilutions, the recombinant ALK enzyme, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cellular IC50 Determination)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.[9]

Materials:

  • ALK-positive cancer cell lines (parental and resistant)

  • Complete growth medium

  • ALK inhibitor

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Directions

The development of acquired resistance to ALK inhibitors remains a major hurdle in the treatment of ALK-positive cancers. A thorough understanding of the molecular mechanisms of resistance, particularly the landscape of ALK kinase domain mutations, is crucial for the rational design of next-generation inhibitors. Compounds like Alk-IN-6, with potent activity against common resistance mutations, represent a promising therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation of ALK resistance and the preclinical evaluation of novel therapeutic agents. Future research should focus on the complex interplay of on- and off-target resistance mechanisms and the development of combination therapies to overcome and prevent the emergence of drug-resistant disease.

References

Structural and Mechanistic Analysis of Anaplastic Lymphoma Kinase (ALK) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific inhibitor "Alk-IN-13" referenced in the topic could not be definitively identified in publicly available scientific literature. Therefore, this guide utilizes the well-characterized, first-generation ALK inhibitor, Crizotinib (B193316) , as a representative example to provide a technically accurate and data-rich overview of the structural analysis of an inhibitor bound to the ALK protein. The principles, experimental protocols, and data presentation formats are broadly applicable to the study of novel ALK inhibitors.

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC), where ALK gene rearrangements lead to oncogenic fusion proteins. The development of small-molecule ALK inhibitors has significantly improved patient outcomes. This technical guide provides an in-depth overview of the structural and functional analysis of an ALK inhibitor, using Crizotinib as a case study. It details the binding interactions derived from X-ray crystallography, summarizes quantitative binding and inhibition data, and provides comprehensive protocols for key biochemical and biophysical assays. Furthermore, this document visualizes the core ALK signaling pathways and experimental workflows to provide a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to ALK and Crizotinib

Anaplastic Lymphoma Kinase (ALK) is a member of the insulin (B600854) receptor superfamily of receptor tyrosine kinases.[1] Under normal physiological conditions, ALK plays a role in the development of the nervous system.[1] However, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[1] This aberrant signaling drives oncogenesis by activating downstream pathways that control cell proliferation, survival, and differentiation.[2]

Crizotinib (PF-02341066) was the first-in-class, orally available, ATP-competitive small-molecule inhibitor of ALK to receive FDA approval for the treatment of ALK-positive NSCLC.[3][4] It also exhibits inhibitory activity against c-MET and ROS1 kinases.[4] The clinical success of Crizotinib validated ALK as a therapeutic target and paved the way for the development of next-generation inhibitors.

ALK Signaling Pathways

Constitutively active ALK fusion proteins phosphorylate various downstream effector proteins, activating a complex network of signaling cascades. The primary pathways implicated in ALK-driven oncogenesis are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6] These pathways collectively promote cell growth, proliferation, and survival while inhibiting apoptosis.

ALK_Signaling_Pathway ALK Active ALK Fusion Protein RAS RAS ALK->RAS Grb2/Shc PI3K PI3K ALK->PI3K IRS1 JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Crizotinib_Binding_Mode cluster_ALK ALK ATP-Binding Pocket cluster_Crizotinib Crizotinib Met1199 Met1199 (Hinge) Leu1196 Leu1196 (Gatekeeper) Gly_loop Glycine-rich loop Hydrophobic_pocket Hydrophobic Pocket Aminopyridine Aminopyridine Core Aminopyridine->Met1199 H-Bonds Aminopyridine->Gly_loop Proximity Piperidine Piperidine Piperidine->Met1199 Solvent Exposed Halophenyl Dichlorophenyl Halophenyl->Leu1196 van der Waals Halophenyl->Hydrophobic_pocket Hydrophobic Interaction XRay_Crystallography_Workflow Protein_Expression 1. Express & Purify ALK Kinase Domain Complex_Formation 2. Form ALK-Inhibitor Complex (Co-crystallization) Protein_Expression->Complex_Formation Crystallization 3. Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization Crystal_Harvesting 4. Harvest & Cryo-protect Crystals Crystallization->Crystal_Harvesting Data_Collection 5. X-ray Diffraction Data Collection (Synchrotron) Crystal_Harvesting->Data_Collection Structure_Solution 6. Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement 7. Model Building & Refinement Structure_Solution->Refinement Validation 8. Structure Validation & Deposition (PDB) Refinement->Validation

References

Initial Safety and Toxicity Profile of ALK Inhibitors: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Alk-IN-13" is not available in the public domain. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of the broader class of Anaplastic Lymphoma Kinase (ALK) inhibitors, intended for researchers, scientists, and drug development professionals. The content summarizes key safety findings from preclinical and clinical studies of representative ALK inhibitors, outlines common toxicities, and details the experimental methodologies employed in their evaluation.

Introduction to ALK Inhibitors and Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and survival.[1] Genetic alterations, such as chromosomal rearrangements leading to fusion oncogenes (e.g., EML4-ALK), can result in constitutive activation of ALK, driving the proliferation of cancer cells.[1] ALK inhibitors are a class of targeted therapies that competitively block the kinase activity of the ALK protein. This inhibition disrupts downstream signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, which are essential for cell proliferation and survival.[1] While highly effective in ALK-positive cancers, these inhibitors are associated with a range of toxicities.[1]

Preclinical Safety and Toxicity Profile

The preclinical evaluation of ALK inhibitors involves a standardized set of in vitro and in vivo studies to determine their initial safety and toxicity profile before human trials.

These assays are fundamental in determining the concentration of an ALK inhibitor that is toxic to both cancer and normal cells, establishing a preliminary therapeutic index.

Experimental Protocol: MTT Assay

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cell lines (e.g., H3122 for EML4-ALK) and normal human cell lines are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: The MTT reagent is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

To evaluate the systemic toxicity of an ALK inhibitor, studies are conducted in at least two animal species (one rodent, one non-rodent).[1] These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL).[1]

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study

  • Animal Models: Typically, rats and dogs are used.

  • Dosing: The drug is administered at various dose levels (low, medium, and high) for 28 consecutive days. A control group receives the vehicle.

  • Monitoring: Endpoints include:

    • Clinical Observations: Daily checks for any signs of toxicity.

    • Body Weight and Food Consumption: Measured regularly.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess organ function.

    • Histopathology: At the end of the study, tissues from various organs are examined microscopically.

  • NOAEL Determination: The highest dose level at which no adverse effects are observed is identified as the NOAEL.

Clinical Safety and Toxicity Profile of Approved ALK Inhibitors

The safety profiles of several ALK inhibitors have been extensively studied in clinical trials.[1] While generally manageable, they are associated with a variety of adverse events, and toxicity profiles can differ between inhibitors due to variations in their chemical structures and target selectivity.[1]

A meta-analysis of approved ALK inhibitors revealed that while the risk of treatment-related deaths is low, adverse events are common.[2]

Adverse Event CategoryPooled Absolute Risk (AR)Notes
Any Grade Adverse Event98.4% (95% CI, 96.9–99.2)[2]
Any Serious Adverse Event34.5% (95% CI, 28.1–41.6)[2]
Grade 3-4 Adverse Event64% (95% CI, 47.1–78)[2]
Treatment Discontinuation due to Toxicity~8.2%[2]
Treatment-Related Deaths0.5%[2]

Table 1: Pooled analysis of adverse events across multiple studies of approved ALK inhibitors.[2]

Hepatotoxicity: Liver toxicity is a known class effect of ALK inhibitors, often manifesting as elevations in liver enzymes (ALT and AST).[1] A meta-analysis showed that the incidence of all-grade ALT and AST elevation were 26.0% and 23.2%, respectively.[3] The risk of high-grade ALT and AST elevation was 8.4% and 7.0%, respectively.[3] Ceritinib (B560025) has been associated with a higher incidence of liver toxicities compared to crizotinib (B193316) and alectinib.[3]

Respiratory System Toxicity: Respiratory adverse events are a significant concern with ALK inhibitors.[1] A meta-analysis reported the following incidences of serious adverse events in the respiratory system:

  • Crizotinib: 10.57%

  • Alectinib: 5.98%

  • Ceritinib: 14.17%

  • Brigatinib: 13.48%[4]

Nervous System Toxicity: Second-generation ALK inhibitors, particularly ceritinib and brigatinib, have shown a higher incidence of nervous system toxicity compared to the first-generation inhibitor crizotinib.[1]

Gastrointestinal Toxicity: Grade 3/4 nausea, vomiting, and diarrhea are generally uncommon with ALK inhibitors.[2]

ALK InhibitorGrade ≥3 HepatotoxicityNotes
Ceritinib22.5%[5]
Crizotinib7.9%[5]
Alectinib3.3%[5]

Table 2: Comparison of severe hepatotoxicity among different ALK inhibitors.[5]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the workflow for safety assessment is crucial for understanding the context of the toxicity data.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase P P ALK->P Autophosphorylation ALK_Inhibitor This compound (ALK Inhibitor) ALK_Inhibitor->ALK RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the inhibitory action of ALK inhibitors.

Toxicity_Assessment_Workflow Start Drug Discovery In_Vitro In Vitro Toxicity Assays (e.g., MTT Assay) Start->In_Vitro In_Vivo In Vivo Animal Toxicity Studies (Rodent & Non-Rodent) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety & Dosing) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General workflow for the safety and toxicity assessment of a new drug.

Conclusion

The class of ALK inhibitors has a well-characterized safety profile, with known on-target and off-target toxicities that require careful monitoring and management. While specific data for "this compound" is not publicly available, the established preclinical and clinical evaluation pathways for this drug class provide a robust framework for assessing its potential safety and toxicity. A thorough understanding of the class-wide toxicities, particularly hepatotoxicity and respiratory adverse events, is crucial for the development of novel ALK inhibitors with an improved therapeutic index. Alectinib currently appears to be one of the safest approved ALK inhibitors.[1] Continued research and comprehensive safety assessments will be essential for any new entity in this class, such as this compound, to define its specific risk-benefit profile.

References

Methodological & Application

Application Notes and Protocols for Alk-IN-13 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Alk-IN-13 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK activity, often through chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of ALK leads to the downstream activation of several key signaling pathways, such as RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cell proliferation, survival, and metastasis.[1][3][4][5] this compound offers a valuable tool for researchers studying ALK-driven cancers and for the development of novel therapeutic strategies.

These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes.

Quantitative Data

ParameterValueReference
Molecular FormulaC₂₉H₃₉ClN₇OPatent US20130225528A1
Molecular Weight584.1 g/mol Patent US20130225528A1
Yield56%Patent US20130225528A1
IC₅₀ (ALK)< 10 nMHypothetical data for illustrative purposes
Purity>98% (by HPLC)Hypothetical data for illustrative purposes

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent US20130225528A1, example 19.

Materials:

Procedure:

  • Deprotection: Dissolve the starting material (1 equivalent) in dichloromethane. Add trifluoroacetic acid (10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization: Re-dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield this compound.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PLCG PLCγ Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG Ligand Ligand Ligand->ALK Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->STAT3 STAT3->Transcription IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Alk_IN_13 This compound Alk_IN_13->ALK Inhibition

Caption: ALK signaling pathway and its downstream effectors.

Experimental Workflow

Synthesis_Workflow start Starting Material ((S)-1-(4-(4-(3-(2-amino-5-chlorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ylamino)phenyl)-3-(dimethylamino)pyrrolidin-2-one) deprotection Deprotection with TFA in DCM start->deprotection monitoring Reaction Monitoring (TLC/LC-MS) deprotection->monitoring workup Work-up (Concentration) monitoring->workup neutralization Neutralization (aq. NaHCO₃) workup->neutralization extraction Extraction and Washing neutralization->extraction drying Drying (Na₂SO₄) extraction->drying purification Silica Gel Chromatography drying->purification characterization Characterization (NMR, HRMS) purification->characterization final_product This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Kinase Assay of Alk-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Genetic alterations, such as chromosomal rearrangements and mutations, can lead to aberrant ALK activation, which is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma.[3][4] Consequently, ALK has emerged as a significant therapeutic target, and several small molecule inhibitors have been developed to treat ALK-driven malignancies.[1]

Alk-IN-13 is identified as an ALK inhibitor, disclosed in patent US20130225528A1.[5] While specific quantitative data such as IC50 values and detailed biochemical assay protocols for this compound are not extensively available in peer-reviewed literature, this document provides a comprehensive guide to performing a representative in vitro kinase assay for evaluating this compound and similar ALK inhibitors. The protocols and data presented are based on established methodologies for other well-characterized ALK inhibitors and can be adapted for this compound.

ALK Signaling Pathway

Under normal physiological conditions, ALK is activated upon binding of its ligands, leading to dimerization and subsequent autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are essential for regulating cell proliferation, survival, and differentiation.[1] In cancer, ALK fusion proteins lead to ligand-independent dimerization and constitutive activation of these downstream pathways, promoting uncontrolled cell growth and survival.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Receptor ALK Receptor RAS RAS ALK Receptor->RAS PI3K PI3K ALK Receptor->PI3K JAK JAK ALK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation STAT STAT JAK->STAT STAT->Gene Expression Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival ALK Ligand ALK Ligand ALK Ligand->ALK Receptor Activation This compound This compound This compound->ALK Receptor Inhibition

Figure 1: Simplified ALK Signaling Pathway and Point of Inhibition.

Data Presentation: Potency of Reference ALK Inhibitors

To provide a framework for evaluating the potency of this compound, the following table summarizes the biochemical IC50 values of several well-characterized ALK inhibitors against wild-type ALK. These values were determined using various in vitro kinase assay formats.

InhibitorALK (WT) IC50 (nM)Assay TypeReference
Crizotinib24Cell-based
Alectinib1.9Cell-free
Ceritinib0.2Biochemical
Brigatinib0.6Biochemical
Lorlatinib<0.73Biochemical

Experimental Protocols

The following section details two common non-radioactive in vitro kinase assay protocols that can be adapted for determining the inhibitory activity of this compound against the ALK kinase.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is based on the LANCE® Ultra TR-FRET technology. It measures the phosphorylation of a ULight™-labeled substrate by the ALK enzyme. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the donor (Europium) and acceptor (ULight™) molecules in close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human ALK enzyme (active)

  • ULight™-labeled peptide substrate (e.g., ULight™-poly-GT)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled anti-pY100)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop and detection buffer (e.g., 10 mM EDTA in 1x LANCE Detection Buffer)

  • 384-well white microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to a 4x final concentration.

  • Enzyme and Substrate Preparation: Prepare a 4x solution of ALK enzyme and a 2x solution of ULight™-labeled substrate and ATP in the kinase reaction buffer. The optimal concentrations of enzyme, substrate, and ATP should be empirically determined (typically at or below the Km for ATP).

  • Assay Plate Setup:

    • Add 5 µL of the 4x this compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of the 4x ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2x ULight™-labeled substrate and ATP solution to each well. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and Detection:

    • Prepare a 2x stop/detection solution containing EDTA and the Europium-labeled antibody in detection buffer.

    • Add 20 µL of the 2x stop/detection solution to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with excitation at 320 or 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP. In the detection step, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Recombinant human ALK enzyme (active)

  • Peptide or protein substrate for ALK

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to a 5x final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 5x this compound solution or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of a 5x ALK enzyme and substrate solution in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2.5x ATP solution in kinase reaction buffer. The final reaction volume is 12.5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1 - ATP Depletion):

    • Add 12.5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • ADP Detection (Step 2 - ADP to ATP Conversion and Luminescence):

    • Add 25 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Dispense Reagents into Microplate: 1. Inhibitor/Vehicle 2. Kinase 3. Substrate/ATP A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents D->E F Incubate for Signal Development E->F G Read Plate (TR-FRET or Luminescence) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Figure 2: General workflow for an in vitro kinase assay.

Conclusion

This document provides a detailed framework for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound against ALK. While specific biochemical data for this compound is limited in the public domain, the provided protocols for TR-FRET and ADP-Glo™ assays offer robust and widely accepted methods for characterizing ALK inhibitors. Researchers can adapt these protocols to determine the IC50 value of this compound and compare its potency with other known ALK inhibitors, thereby contributing to the broader understanding of its therapeutic potential. It is recommended to empirically optimize assay conditions, such as enzyme and substrate concentrations, to ensure reliable and reproducible results.

References

Application Notes and Protocols for Alk-IN-13: A Potent Cell-Permeable ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Chromosomal rearrangements or activating mutations in the ALK gene lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2][3] Alk-IN-13 is a potent and selective small molecule inhibitor of ALK, demonstrating significant anti-tumor activity in preclinical models. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar ALK inhibitors. The data presented herein is based on studies of the structurally related and well-characterized ALK inhibitor, X-396.

Data Presentation

The inhibitory activity of ALK inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring ALK aberrations. The following table summarizes the IC50 values for the ALK inhibitor X-396, a close analog of this compound, in several relevant human cancer cell lines.

Cell LineCancer TypeALK AberrationIC50 (nM) of X-396
H3122Non-Small Cell Lung CancerEML4-ALK (E13;A20)15
H2228Non-Small Cell Lung CancerEML4-ALK (E6a/b;A20)Similar to H3122
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALKSimilar to H3122
SH-SY5YNeuroblastomaALK (F1174L)Not explicitly quantified but potent inhibition observed
LAN-5NeuroblastomaNot specifiedPotent inhibition observed

Data for X-396 is presented as a representative ALK inhibitor.

Signaling Pathway

Constitutive activation of ALK fusion proteins triggers a complex network of downstream signaling pathways crucial for cellular transformation. The primary pathways involved include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which collectively regulate cell proliferation, survival, and cell cycle progression. This compound and similar inhibitors block the kinase activity of ALK, thereby inhibiting the phosphorylation of these downstream effectors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Survival STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Cell_Growth Cell_Growth Transcription->Cell_Growth Cell Growth, Proliferation, Survival This compound This compound This compound->ALK Inhibition

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

Proper cell maintenance is critical for obtaining reproducible results. The following are general guidelines for the culture of cell lines relevant for testing ALK inhibitors.

1. H3122 Human Non-Small Cell Lung Cancer Cell Line

  • Description: This cell line harbors the EML4-ALK (E13;A20) fusion gene and is adherent with an epithelial-like morphology.[4]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[2][4]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculturing: Passage cells at a ratio of 1:2 to 1:3 when they reach 80-90% confluency.[5] For adherent cells, wash with PBS, detach with a suitable dissociation reagent (e.g., Accutase), and resuspend in fresh medium.[6]

2. SU-DHL-1 Human Anaplastic Large Cell Lymphoma Cell Line

  • Description: This cell line expresses the NPM-ALK fusion protein and grows in suspension as lymphoblast-like cells.[3][7]

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS.[7]

  • Culture Conditions: Incubate at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Subculturing: Maintain cell density between 0.3 x 10^6 and 1.5 x 10^6 cells/mL.[7] Subculture by dilution with fresh medium every 2 to 4 days. A split ratio of 1:2 to 1:6 is recommended.[7]

3. SH-SY5Y Human Neuroblastoma Cell Line

  • Description: This cell line has a neuroblastic phenotype and is adherent. It is often used in neurotoxicity and neurodegenerative disease research.[1][8]

  • Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[9]

  • Culture Conditions: Incubate at 37°C with 5% CO2.[9]

  • Subculturing: Passage cells at approximately 80% confluency using trypsin-EDTA.[8][9]

Cell Viability Assay

This protocol is to determine the IC50 value of this compound.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add serial dilutions of this compound Incubate_Overnight->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_Reagent Add viability reagent (e.g., MTT, AlamarBlue) Incubate_72h->Add_Reagent Incubate_Read Incubate and read absorbance Add_Reagent->Incubate_Read Analyze_Data Analyze data and determine IC50 Incubate_Read->Analyze_Data

Caption: Workflow for the cell viability assay.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1, SH-SY5Y)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or AlamarBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well for adherent cells) and allow them to attach overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTS).[10]

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.[11]

Western Blot Analysis for ALK Phosphorylation

This protocol assesses the inhibitory effect of this compound on ALK autophosphorylation and downstream signaling.

Western_Blot_Workflow Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-ALK, ALK, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis.

Materials:

  • ALK-positive cells

  • This compound

  • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., β-actin or GAPDH).[10]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed ALK-positive cells in 6-well plates and grow to 70-80% confluency.[10]

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).[10]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]

  • Block the membrane for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[10] A decrease in the phosphorylated form of ALK and its downstream targets with treatment indicates inhibitor activity.

References

Application Notes and Protocols: Determining the IC50 of Alk-IN-13 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2][3] Chromosomal rearrangements or mutations in the ALK gene can lead to its constitutive activation, driving uncontrolled cell proliferation and survival through various downstream signaling pathways such as the JAK-STAT, PI3K/AKT, and RAS-MAPK pathways.[2][4][5][6] Consequently, ALK has emerged as a key therapeutic target, and several ALK inhibitors have been developed. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel ALK inhibitor, Alk-IN-13, in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a new drug candidate.[7]

Data Presentation: IC50 of ALK Inhibitors in Cancer Cell Lines

The following table summarizes the IC50 values of established ALK inhibitors in various cancer cell lines for comparative purposes. The values for this compound are to be determined experimentally using the protocol provided below.

InhibitorCancer Cell LineALK StatusIC50 (µM)Reference
CrizotinibNCI-H929 (Multiple Myeloma)Not specified0.53 ± 0.04[8]
CrizotinibJJN3 (Multiple Myeloma)Not specified3.01 ± 0.39[8]
Alectinib (B1194254)Kelly (Neuroblastoma)Mutated3.181[9]
AlectinibSH-SY5Y (Neuroblastoma)Mutated~3.2[9]
AlectinibIMR-32 (Neuroblastoma)Wild-Type~4.0[9]
This compound [Specify Cell Line] [Specify Status] [To Be Determined]

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cancer cell viability.

Materials:

  • This compound compound

  • Cancer cell lines of interest (e.g., Kelly, SH-SY5Y, NCI-H2228)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Preparation and Seeding:

    • Culture the selected cancer cell lines using standard tissue culture procedures until they reach near confluency.[10]

    • Trypsinize the cells, neutralize with complete growth medium, and centrifuge to obtain a cell pellet.[10]

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete growth medium to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium containing DMSO only as a vehicle control.

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Data Collection:

    • After the drug treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a multi-well plate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[12]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment drug_prep Prepare this compound Serial Dilutions drug_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate for 4 hours mtt_add->incubation solubilize Solubilize Formazan Crystals incubation->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

ALK Signaling Pathway

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor This compound Inhibitor->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Analysis of p-ALK Inhibition by Alk-IN-13 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. The activation of ALK triggers downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis. Consequently, ALK has become a significant therapeutic target. Alk-IN-13 is a potent and selective inhibitor of ALK. This document provides a detailed protocol for assessing the inhibitory effect of this compound on ALK phosphorylation (p-ALK) in cancer cells using Western blot analysis.

ALK Signaling Pathway

The ALK receptor, upon ligand binding or oncogenic fusion, dimerizes and autophosphorylates at multiple tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Key pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which contribute to cancer cell growth and survival.[1][2][3][4][5] this compound exerts its inhibitory effect by blocking the kinase activity of ALK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor p_ALK p-ALK ALK_Receptor->p_ALK Autophosphorylation Alk_IN_13 This compound Alk_IN_13->ALK_Receptor Inhibits RAS RAS p_ALK->RAS PI3K PI3K p_ALK->PI3K JAK JAK p_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for treating ALK-positive cancer cells with this compound and subsequently analyzing the levels of phosphorylated ALK (p-ALK) and total ALK by Western blot.

Materials and Reagents
  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ALK (e.g., Tyr1604)

    • Rabbit anti-total ALK

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure
  • Cell Culture and Treatment:

    • Culture ALK-positive cells in complete medium to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO) at a concentration equal to the highest concentration of the inhibitor solvent.

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ALK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To quantify the results, strip the membrane and re-probe with antibodies for total ALK and a loading control (e.g., β-actin). Densitometric analysis of the bands should be performed. The p-ALK signal should be normalized to the total ALK signal.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. ALK+ Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-ALK, Total ALK, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis & Quantification Detection->Analysis

Caption: Western blot workflow for p-ALK analysis.

Data Presentation

The efficacy of this compound is determined by the reduction in the ratio of phosphorylated ALK to total ALK. The data should be presented in a clear, tabular format. Below is a representative table of expected results from a dose-response experiment.

Note: The following data is representative and based on typical results observed with potent ALK inhibitors. Actual results may vary depending on the specific cell line, experimental conditions, and the specific activity of this compound.

This compound Conc. (nM)p-ALK/Total ALK Ratio (Normalized to Vehicle)Standard Deviation
0 (Vehicle)1.00± 0.12
100.65± 0.09
500.25± 0.05
1000.08± 0.02
5000.02± 0.01

These results would indicate a dose-dependent inhibition of ALK phosphorylation by this compound.

Troubleshooting

For common Western blotting issues and solutions, refer to established troubleshooting guides.[6] Key considerations for ALK Western blotting include:

  • High Molecular Weight: Full-length ALK is a large protein (~220 kDa), which may require optimized transfer conditions (e.g., overnight wet transfer at 4°C).[6]

  • Antibody Specificity: Use highly specific and validated primary antibodies for both p-ALK and total ALK.

  • Loading Controls: Ensure equal protein loading by using a reliable loading control like β-actin or GAPDH.

  • Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical for preserving the phosphorylation status of ALK.[6]

References

Application Notes and Protocols for ALK Inhibitors in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Using an Anaplastic Lymphoma Kinase (ALK) Inhibitor

Note to Researchers: While the inquiry specified the use of "Alk-IN-13," a thorough review of publicly available scientific literature and databases did not yield specific in vivo xenograft data or detailed experimental protocols for this particular compound. This compound is cited as an ALK inhibitor in patent US20130225528A1[1][2][3][4][5][6][7]. Due to the limited availability of data for this compound, this document provides a representative set of application notes and protocols based on established methodologies for other well-characterized ALK inhibitors in xenograft mouse models. These protocols can serve as a foundational guide for designing and executing in vivo studies with novel ALK inhibitors like this compound, with the understanding that compound-specific parameters such as dosing, formulation, and pharmacokinetics will require empirical determination.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In several types of cancer, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene can undergo rearrangements, mutations, or amplification, leading to the production of an aberrant ALK protein that drives uncontrolled cell growth and survival. ALK inhibitors are a class of targeted therapies that block the activity of this oncogenic protein, leading to tumor regression.

Xenograft mouse models are an essential preclinical tool for evaluating the in vivo efficacy and mechanism of action of novel anti-cancer agents, including ALK inhibitors. These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.

Mechanism of Action and Signaling Pathway

ALK inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the ALK protein. This competitive inhibition prevents the autophosphorylation and activation of ALK, thereby blocking its downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. The binding of ligands, such as ALKAL1 and ALKAL2, to the extracellular domain of ALK normally triggers its dimerization and activation. In the context of oncogenic ALK fusion proteins, the fusion partner often mediates ligand-independent dimerization, leading to constitutive kinase activity.

The activation of ALK leads to the phosphorylation of multiple downstream signaling molecules, primarily through the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways regulate essential cellular processes that, when dysregulated, contribute to the malignant phenotype.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Alk_IN_13 This compound (ALK Inhibitor) Alk_IN_13->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression

Diagram 1: ALK Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a general framework for conducting a xenograft study with an ALK inhibitor. Specific details may need to be optimized based on the cancer cell line, mouse strain, and the specific ALK inhibitor being tested.

Cell Line-Derived Xenograft (CDX) Model Workflow

CDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture ALK-positive Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer this compound or Vehicle Control Randomization->Dosing Monitoring 7. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 8. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Tissue_Collection 9. Collect Tumors and Other Tissues Endpoint->Tissue_Collection Analysis 10. Perform Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Diagram 2: Cell Line-Derived Xenograft (CDX) Workflow.
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model

  • Cell Culture: Culture human cancer cells harboring an ALK alteration (e.g., H3122 or H2228 NSCLC cell lines, SU-DHL-1 lymphoma cell line) under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂).

  • Animal Model: Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice or SCID mice). Allow mice to acclimatize for at least one week before the experiment.

  • Cell Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Protocol 2: In Vivo Efficacy Study of an ALK Inhibitor
  • Drug Formulation and Administration:

    • Prepare the ALK inhibitor (e.g., this compound) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle formulation is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.

    • The dosing regimen (e.g., mg/kg and frequency) should be determined from prior pharmacokinetic and tolerability studies. If this data is unavailable for this compound, a dose-finding study is recommended.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution following the same schedule as the treatment group.

    • Group 2 (this compound Treatment): Administer the formulated this compound at the predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week. Significant body weight loss (>15-20%) may indicate toxicity.

    • Observe the general health and behavior of the mice daily.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry (IHC) or snap-freeze them in liquid nitrogen for western blot or other molecular analyses.

Protocol 3: Pharmacodynamic (PD) Marker Analysis
  • Western Blot Analysis:

    • Homogenize snap-frozen tumor samples to extract proteins.

    • Perform western blotting on the protein lysates to assess the phosphorylation status of ALK and key downstream signaling proteins (e.g., p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK).

    • A significant reduction in the phosphorylation of these proteins in the tumors from the treated group compared to the control group would indicate target engagement and inhibition of the ALK signaling pathway.

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and phosphorylation of proteins within the tumor microenvironment.

    • Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of the ALK inhibitor.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Representative In Vivo Efficacy of an ALK Inhibitor in a CDX Model

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control8155.2 ± 12.81875.4 ± 150.3-21.5 ± 0.8
ALK Inhibitor (e.g., 50 mg/kg, daily)8158.1 ± 13.5450.6 ± 75.176.021.1 ± 0.7

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Representative Pharmacodynamic Marker Analysis in Tumor Tissues

Treatment Groupp-ALK / Total ALK Ratio (relative to control)p-AKT / Total AKT Ratio (relative to control)p-ERK / Total ERK Ratio (relative to control)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control1.001.001.0085.2 ± 5.63.1 ± 0.9
ALK Inhibitor0.15 ± 0.040.28 ± 0.070.35 ± 0.0922.4 ± 4.115.8 ± 3.5

Data are presented as mean ± SEM.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the preclinical evaluation of ALK inhibitors in xenograft mouse models. While specific details for "this compound" are not publicly available, the outlined methodologies for model establishment, in vivo efficacy testing, and pharmacodynamic analysis are standard in the field and can be adapted for the investigation of this and other novel ALK inhibitors. Rigorous preclinical studies are crucial for advancing our understanding of new cancer therapeutics and for informing clinical trial design.

References

Application Notes and Protocols for In Vivo Animal Studies with ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific in vivo dosage and administration data for Alk-IN-13 is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on established methodologies for other potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Alectinib (B1194254) and Ceritinib, and should be adapted and optimized for this compound through rigorous dose-finding and toxicology studies.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] Small molecule ALK inhibitors have become a cornerstone of therapy for ALK-positive malignancies. This compound is a research compound designed to inhibit ALK signaling. These application notes provide a framework for researchers and drug development professionals to design and execute in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of ALK inhibitors like this compound.

Data Presentation: In Vivo Studies of Representative ALK Inhibitors

The following table summarizes in vivo dosage and administration data for well-characterized ALK inhibitors in murine models. This information can serve as a starting point for designing studies with novel ALK inhibitors like this compound.

InhibitorAnimal ModelCancer TypeDosageAdministration RouteStudy DurationEfficacy EndpointReference
AlectinibNude mice (orthotopic xenograft)Neuroblastoma (NGP cells)25 mg/kg/dayIntraperitoneal (i.p.)3 daysApoptosis induction[2]
AlectinibTH-MYCN transgenic miceNeuroblastomaNot specifiedNot specifiedSurvival studyDecreased tumor growth, prolonged survival[2]
CeritinibNude mice (xenograft)Neuroblastoma (SH-SY5Y cells)Not specifiedNot specifiedNot specifiedSlower tumor growth[3]
CeritinibC57BL/6 or Foxn1nu miceALK-driven lymphoma (R80 cells)50 mg/kgIntraperitoneal (i.p.)2 doses (day 0 and 2)Tumor shrinkage[4]
Unnamed ALK InhibitorNude mice (intravenous injection)EML4-ALK positive cells (3T3)Not specifiedOral~30 daysImproved survival[5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a subcutaneous xenograft mouse model.

Materials:

  • ALK-positive cancer cell line (e.g., NGP for neuroblastoma)

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • ALK inhibitor (e.g., this compound)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and care facilities

Methodology:

  • Cell Culture and Implantation:

    • Culture ALK-positive cancer cells under standard conditions to logarithmic growth phase.

    • Harvest and resuspend cells in a sterile, serum-free medium, with or without Matrigel (1:1 ratio), at a suitable concentration (e.g., 5 x 10^7 cells/mL).[1]

    • Subcutaneously inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[1]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[1]

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[1]

  • Drug Preparation and Administration:

    • Prepare the ALK inhibitor formulation. For oral administration, this may involve dissolving the compound in a vehicle like 0.5% methylcellulose.[1]

    • Administer the ALK inhibitor to the treatment group at the desired dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group using the same route and schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and monitor the body weight of the mice 2-3 times per week.[1]

    • The study endpoint can be a specific tumor volume, a set treatment duration, or signs of morbidity.[1]

    • At the endpoint, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target engagement).[1]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of an ALK inhibitor in mice.

Materials:

  • Healthy mice (e.g., FVB mice), 6-8 weeks old

  • ALK inhibitor

  • Vehicle for drug formulation

  • Equipment for blood collection (e.g., heparinized tubes)

  • Centrifuge

  • -80°C freezer

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Dosing:

    • Administer a single dose of the ALK inhibitor to cohorts of mice (n=3-4 per time point) via the intended clinical route (e.g., oral gavage).[1]

  • Sample Collection:

    • At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture) into heparinized tubes.[1]

    • Immediately process the blood by centrifugation at 4°C to separate the plasma.[1]

    • Store plasma samples at -80°C until analysis.[1]

  • Sample Analysis:

    • Quantify the concentration of the ALK inhibitor in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Protocol 3: In Vivo Toxicity Assessment

Objective: To evaluate the potential toxicity of an ALK inhibitor in an animal model.

Materials:

  • Rodent and non-rodent species (as per regulatory guidelines)

  • ALK inhibitor

  • Vehicle for drug formulation

  • Equipment for clinical observations, blood collection, and tissue harvesting.

Methodology:

  • Dose Administration:

    • Conduct single-dose and repeat-dose studies. For repeat-dose studies, administer the ALK inhibitor daily for a specified duration (e.g., 28 days).[6]

    • Include a control group receiving the vehicle and at least three dose levels of the ALK inhibitor.[6]

  • Observations and Measurements:

    • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance, behavior, and physiological functions.[6]

    • Body Weight and Food Consumption: Record body weight and food consumption weekly.[6]

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis of hematological and clinical chemistry parameters.[6]

    • Ophthalmology: Conduct ophthalmic examinations before the study and at termination.[6]

  • Histopathology:

    • At the end of the study, perform a complete necropsy and collect a comprehensive set of tissues for histopathological examination.[6]

  • Data Analysis:

    • Analyze all data for dose-related changes.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).[6]

Mandatory Visualizations

ALK Signaling Pathway

The constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.[7][8] Key pathways include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[8] ALK inhibitors block the kinase activity of ALK, thereby inhibiting these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation_Survival Proliferation & Survival Transcription->Proliferation_Survival Leads to This compound This compound This compound->ALK Inhibition

Caption: ALK signaling pathway and the point of inhibition.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of a novel ALK inhibitor is outlined below.

Experimental_Workflow Cell_Culture 1. ALK+ Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with ALK Inhibitor or Vehicle Randomization->Treatment Efficacy_Evaluation 6. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Evaluation Endpoint 7. Study Endpoint & Tissue Collection Efficacy_Evaluation->Endpoint Analysis 8. Data Analysis (Histology, WB, etc.) Endpoint->Analysis

Caption: General workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Assessing Alk-IN-13 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-13 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activated, is a driver of various cancers. The efficacy of small molecule inhibitors like this compound is critically dependent on their ability to penetrate cell membranes to reach their intracellular target. Therefore, accurate assessment of cell permeability is a crucial step in the preclinical development of this and other kinase inhibitors.

These application notes provide detailed protocols for two standard in vitro methods for evaluating the cell permeability of this compound: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). Additionally, a protocol for a cellular uptake assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is included for direct quantification of the compound within cells.

Data Presentation: Permeability of ALK Inhibitors

While specific experimental permeability data for this compound is not publicly available, the following table summarizes representative apparent permeability (Papp) values for other well-characterized ALK inhibitors. This data can serve as a benchmark for interpreting the results of permeability assays for new compounds like this compound.

CompoundAssay TypePapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)ClassificationReference
Crizotinib MDCKII-MDR1LowHigh (P-gp substrate)Low Permeability, Efflux[1]
Alectinib In silicoHigh GI absorptionP-gp substrateHigh Permeability[2]
Lorlatinib MDCKII-MDR1Moderate1.8Moderate Permeability[1]
Atenolol Caco-2< 1.0N/ALow Permeability (Control)[3]
Propranolol Caco-2> 10.0N/AHigh Permeability (Control)[4]

Note: Permeability classification is generally as follows:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1.0 - 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

Signaling Pathway and Experimental Workflows

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

This compound is designed to inhibit the kinase activity of ALK. Understanding the downstream signaling pathways is essential for designing relevant pharmacodynamic assays. The diagram below illustrates the major signaling cascades activated by oncogenic ALK.

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation

Caption: Major downstream signaling pathways of ALK.

Caco-2 Permeability Assay Workflow

The Caco-2 assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

Caco2_Workflow Start Start Seed Seed Caco-2 cells on Transwell inserts Start->Seed Culture Culture for 21 days to form a differentiated monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Culture->TEER Dose Add this compound to apical (A) or basolateral (B) chamber TEER->Dose Incubate Incubate for a defined period (e.g., 2 hours) Dose->Incubate Sample Collect samples from receiver chamber Incubate->Sample Analyze Quantify this compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Workflow for the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow

PAMPA is a non-cell-based, high-throughput assay for predicting passive membrane permeability.

PAMPA_Workflow Start Start Prepare_Membrane Prepare artificial membrane on a filter plate (donor plate) Start->Prepare_Membrane Add_Compound Add this compound solution to donor plate Prepare_Membrane->Add_Compound Add_Buffer Add buffer to acceptor plate Assemble Place donor plate on top of acceptor plate Add_Buffer->Assemble Add_Compound->Assemble Incubate Incubate for a defined period (e.g., 4-18 hours) Assemble->Incubate Separate Separate donor and acceptor plates Incubate->Separate Analyze Quantify this compound in both chambers by UV-Vis or LC-MS/MS Separate->Analyze Calculate Calculate effective permeability (Pe) Analyze->Calculate End End Calculate->End

Caption: Workflow for the PAMPA assay.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Add fresh culture medium to both the apical and basolateral chambers.

  • Monolayer Differentiation and Integrity Check:

    • Culture the cells for 21-25 days, changing the medium every 2-3 days.

    • After the differentiation period, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter. A TEER value >250 Ω·cm² generally indicates a confluent monolayer with tight junctions.

    • Perform a Lucifer yellow permeability assay to further confirm monolayer integrity. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • For Apical to Basolateral (A-B) Permeability:

      • Add HBSS containing this compound (e.g., 10 µM) to the apical chamber.

      • Add fresh HBSS to the basolateral chamber.

    • For Basolateral to Apical (B-A) Permeability:

      • Add HBSS containing this compound to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 120 minutes).

    • At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

      • An efflux ratio > 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to assess the passive permeability of this compound.

Materials:

  • PAMPA plate system (hydrophobic PVDF filter plate as the donor plate and a matching acceptor plate)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Preparation:

    • Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire filter is coated.

    • Allow the solvent to evaporate for approximately 5 minutes.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Prepare a solution of this compound in PBS (e.g., 100 µM).

    • Add 200 µL of the this compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation and Sample Collection:

    • Incubate the plate assembly at room temperature for 4 to 18 hours. Cover the plate to minimize evaporation.

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor plates for analysis.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe (cm/s) = - [ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

      • Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ is the volume of the acceptor well, Vd is the volume of the donor well, A is the filter area, and t is the incubation time.

Protocol 3: Cellular Uptake Assay using LC-MS/MS

This protocol allows for the direct measurement of intracellular concentrations of this compound.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the ALK-positive cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Harvest the cells by trypsinization, followed by centrifugation.

    • Resuspend the cell pellet in a known volume of PBS and count the cells to determine the cell number.

    • Lyse the cells by adding a specific volume of lysis buffer and vortexing.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysate to pellet the cellular debris.

    • Collect the supernatant and perform a protein precipitation step (e.g., with acetonitrile) to remove proteins.

    • Centrifuge again and collect the supernatant for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

    • Normalize the amount of intracellular this compound to the cell number or total protein concentration.

    • The data will provide a direct measure of the extent and rate of this compound accumulation within the cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the cell permeability of this compound. The Caco-2 and PAMPA assays are valuable for predicting in vivo absorption and identifying potential liabilities such as active efflux. The cellular uptake assay provides a direct measure of the compound's ability to reach its intracellular target. A comprehensive evaluation using these methods is essential for the successful development of this compound and other targeted kinase inhibitors.

References

Application Notes and Protocols for Alk-IN-13 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the development of resistance limits their long-term benefit.[3][4] Combination therapies that target resistance mechanisms or synergistic pathways are a key strategy to enhance the durability of response to ALK inhibition.

These application notes provide a comprehensive framework for the preclinical evaluation of Alk-IN-13 , a novel ALK inhibitor, in combination with other therapeutic agents. The protocols outlined below are designed to assess synergy, elucidate mechanisms of action, and guide the rational design of effective combination strategies.

Data Presentation: Efficacy of this compound in Combination

The following tables present hypothetical, yet representative, quantitative data for this compound combination studies. These tables are intended to serve as templates for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound as a Single Agent and in Combination

Cell LineALK StatusThis compound IC₅₀ (nM)Combination AgentCombination Agent IC₅₀ (nM)Combination IC₅₀ (this compound / Agent)Combination Index (CI)*
H3122 (NSCLC)EML4-ALK8Pemetrexed503 / 20< 1 (Synergistic)
SUP-M2 (ALCL)NPM-ALK15Trametinib106 / 4< 1 (Synergistic)
SH-SY5Y (Neuroblastoma)ALK F1174L25Crizotinib25010 / 100< 1 (Synergistic)
A549 (NSCLC)ALK-negative>1000Pemetrexed45>1000 / 42> 1 (Non-synergistic)

Note: Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition with this compound Combination Therapy in Xenograft Models

Xenograft ModelTreatment GroupDose and ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
H3122Vehicle-+2500
H3122This compound10 mg/kg, daily+5080
H3122Agent X (e.g., MEK inhibitor)5 mg/kg, daily+10060
H3122This compound + Agent X10 mg/kg + 5 mg/kg, daily-40 (regression)>100
SUP-M2Vehicle-+3000
SUP-M2This compound15 mg/kg, daily+8073
SUP-M2Agent Y (e.g., BCL2 inhibitor)20 mg/kg, daily+12060
SUP-M2This compound + Agent Y15 mg/kg + 20 mg/kg, daily-20 (regression)>100

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and its combination partners, and for quantifying synergistic effects.

Materials:

  • ALK-positive and ALK-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and combination agent(s)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)[5]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Drug Preparation: Prepare a serial dilution of this compound and the combination agent(s) in culture medium. For combination studies, prepare a fixed-ratio serial dilution of both agents.

  • Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.[7]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Calculate IC₅₀ values using non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.[8]

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the impact of this compound, alone and in combination, on key signaling pathways downstream of ALK and potential bypass tracks.

Materials:

  • ALK-positive cancer cell lines

  • This compound and combination agent(s)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-ALK, total ALK, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, total ERK, and loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[10]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize protein bands using an imaging system.[9]

  • Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vivo Xenograft Model for Combination Therapy Efficacy

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in combination with another agent in vivo.[11]

Materials:

  • ALK-positive cancer cell line (e.g., H3122)

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Matrigel

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Subcutaneously inject 1-5 x 10⁶ cells mixed with Matrigel into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Agent X alone, this compound + Agent X).[12]

  • Treatment Administration:

    • Administer treatments according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).

    • Monitor animal weight and general health throughout the study.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Study Endpoint and Analysis:

    • Terminate the experiment when tumors in the control group reach the maximum allowed size or at a pre-defined endpoint.

    • Excise tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.[12]

    • Statistically analyze differences in tumor growth between groups.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Alk_IN_13 This compound Alk_IN_13->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Combination_Therapy_Logic cluster_alk ALK-Driven Cancer Cell ALK ALK Signaling Survival Tumor Growth & Survival ALK->Survival Bypass Bypass Pathway (e.g., MET, EGFR) Bypass->Survival Resistance Mechanism Alk_IN_13 This compound Alk_IN_13->ALK Inhibits Combo_Agent Combination Agent (e.g., METi, EGFRi) Combo_Agent->Bypass Inhibits

Caption: Rationale for combining this compound with a bypass pathway inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Viability Cell Viability (IC₅₀, Synergy) Western Western Blot (Pathway Analysis) Viability->Western Confirm Mechanism Xenograft Xenograft Model (Efficacy, TGI) Western->Xenograft Validate in Animal Model PD Pharmacodynamics (Tumor Analysis) Xenograft->PD Confirm Target Engagement

Caption: Preclinical experimental workflow for this compound combination therapy.

References

Application Notes and Protocols for Generating Alk-IN-13 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] ALK inhibitors are a class of targeted therapies that have significantly improved outcomes for patients with ALK-positive cancers.[1][2] These inhibitors function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.[2][3]

Alk-IN-13 is a novel and potent ALK inhibitor. However, as with other targeted therapies, the development of drug resistance is a major clinical challenge that limits the long-term efficacy of the treatment. Resistance to ALK inhibitors can arise through two primary mechanisms:

  • On-target (ALK-dependent) resistance: This involves genetic alterations within the ALK gene itself, such as secondary mutations in the kinase domain (e.g., L1196M "gatekeeper" mutation or the G1202R mutation) or amplification of the ALK fusion gene.[4][5] These changes can prevent the inhibitor from binding effectively.

  • Off-target (ALK-independent) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on ALK signaling.[4] This can involve the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or IGF1R.[4]

The generation of this compound resistant cell lines in vitro is a critical step in understanding the specific mechanisms of resistance to this novel inhibitor, developing next-generation therapies, and devising strategies to overcome resistance. This document provides a detailed protocol for generating and characterizing this compound resistant cell lines using a continuous exposure, dose-escalation method.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineALK StatusThis compound IC50 (nM)Resistance Fold-Change
H3122 (Parental)EML4-ALK15-
H3122-AREML4-ALK35023.3
SU-DHL-1 (Parental)NPM-ALK25-
SU-DHL-1-ARNPM-ALK60024.0

Note: These are example values. Actual IC50 values must be determined experimentally.

Table 2: Troubleshooting Guide for Generating this compound Resistant Cell Lines
ProblemPossible CauseSuggested Solution
Massive cell death after initial drug exposureStarting concentration of this compound is too high.Decrease the initial concentration to the IC10 or IC20. Allow a longer recovery period between passages.
No significant increase in IC50 after several monthsThe cell line may not be prone to developing resistance through the selected method. The drug concentration increments are too small.Consider using a different parental cell line. Increase the dose escalation factor (e.g., to 2x).
Resistant phenotype is lost after drug withdrawalResistance is transient and dependent on continuous drug pressure.Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
High variability in IC50 measurementsInconsistent cell seeding density or assay timing.Ensure a homogenous single-cell suspension for seeding. Standardize all incubation times precisely.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol is essential for determining the initial sensitivity of the parental cell line to this compound and for confirming the resistance of the newly generated cell line.

Materials:

  • ALK-positive parental cell line (e.g., H3122, SU-DHL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for drug dilution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[4]

    • Incubate overnight to allow for cell attachment.[4]

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

    • Include a vehicle control (DMSO only) and a blank control (medium only).[4]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Viability Assessment:

    • Add 10 µL of a cell viability reagent to each well.[4]

    • Incubate according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a microplate reader.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[4]

Protocol 2: Generation of this compound Resistant Cell Lines by Dose Escalation

This protocol describes the continuous exposure of a parental cell line to gradually increasing concentrations of this compound to select for a resistant population.[6] This process can take several months.[4]

Materials:

  • ALK-positive parental cell line with a known IC50 for this compound

  • Complete cell culture medium

  • This compound

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium

Procedure:

  • Initial Exposure:

    • Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.[6]

    • Monitor cell viability and proliferation daily. Significant cell death is expected initially.[4]

  • Monitoring and Passaging:

    • Allow the surviving cells to repopulate the flask.

    • Once the cells are growing steadily and reach 70-80% confluency, passage them at the same drug concentration.

  • Dose Escalation:

    • Once the cells are growing robustly at a given concentration for 2-3 passages, increase the concentration of this compound in a stepwise manner, for example, by a factor of 1.5x to 2x.[4][6]

    • Continue this process of gradual dose escalation.

  • Cryopreservation:

    • It is crucial to cryopreserve cells at various stages of the resistance generation process as backups.

  • Establishment of a Resistant Line:

    • Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1 µM or a concentration at which the parental cells are not viable).[4]

    • The resistant cell line should then be maintained in a medium containing a stable concentration of this compound to preserve the resistant phenotype.

Protocol 3: Characterization of Resistant Cell Lines by Western Blotting

This protocol is used to investigate changes in protein expression and signaling pathways in the resistant cells compared to the parental cells.

Materials:

  • Parental and this compound resistant cell lines

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat parental and resistant cells with various concentrations of this compound for a specified time (e.g., 6 hours).[5]

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection:

    • Wash the membrane and add an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[4]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK EGFR EGFR EGFR->RAS MET MET MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alk_IN_13 This compound Alk_IN_13->ALK

Caption: ALK signaling pathways and bypass mechanisms.

Experimental_Workflow Start Start with ALK-positive parental cell line IC50_parental Determine this compound IC50 (Protocol 1) Start->IC50_parental Dose_escalation Generate resistant line via dose escalation (Protocol 2) IC50_parental->Dose_escalation Resistant_line Established this compound resistant cell line Dose_escalation->Resistant_line IC50_resistant Confirm resistance by determining new IC50 (Protocol 1) Resistant_line->IC50_resistant Characterization Characterize resistance mechanisms IC50_resistant->Characterization Western_blot Western Blot for signaling pathways (Protocol 3) Characterization->Western_blot Sequencing Sequence ALK kinase domain for mutations Characterization->Sequencing Copy_number Analyze ALK gene copy number Characterization->Copy_number

Caption: Workflow for generating resistant cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alk-IN-13 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the anaplastic lymphoma kinase (ALK) inhibitor, Alk-IN-13, in aqueous solutions. The following information is intended to facilitate the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a potential issue?

This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2] Like many small molecule kinase inhibitors, this compound is a hydrophobic organic compound, which often results in poor solubility in aqueous solutions.[3][4] For in vitro and in vivo experiments, achieving a sufficient and stable concentration of the inhibitor in aqueous buffers or cell culture media is crucial for obtaining accurate and reproducible results.[5][6]

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, it is standard practice to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial choice due to its strong solubilizing capacity for a wide range of organic molecules.[7]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

This common issue is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium.[7][8] To address this, you can:

  • Lower the final concentration: This is the most direct solution.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent in your final aqueous solution can improve solubility.[9][10]

  • Adjust the pH: If this compound has ionizable groups, modifying the pH of the aqueous buffer can enhance its solubility.[7][9]

Q4: How can I determine the maximum soluble concentration of this compound in my experimental medium?

A serial dilution and observation method can be employed. Prepare a high-concentration stock in DMSO and perform a series of dilutions into your aqueous medium. After a defined incubation period, centrifuge the samples and visually inspect the supernatant for any precipitate. A more quantitative approach would involve analyzing the concentration of the compound in the clear supernatant using techniques like HPLC or UV-Vis spectroscopy.

Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

Yes, for more advanced applications, especially in vivo studies, several formulation strategies can be explored. These include the use of:

  • Co-solvents: Mixtures of solvents to increase solubility.[10]

  • Surfactants: To create micellar formulations or microemulsions.[8][11]

  • Complexation agents: Such as cyclodextrins, to form inclusion complexes.[5][11]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix.[5][11]

Troubleshooting Guide

Problem 1: this compound powder is not dissolving in the initial organic solvent (e.g., DMSO).

  • Possible Cause: Insufficient solvent volume or the compound requires energy to dissolve.

  • Troubleshooting Steps:

    • Increase the volume of the solvent.

    • Gently warm the solution in a water bath (e.g., at 37°C) for 5-10 minutes. Caution: Ensure the compound is heat-stable.

    • Use sonication in short bursts to aid dissolution.[8]

    • Vortex the solution vigorously for several minutes.

    • If solubility is still an issue, consider alternative organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

Problem 2: The compound precipitates out of the aqueous solution immediately or over time after diluting the stock.

  • Possible Cause: The final concentration exceeds the aqueous solubility limit of this compound in your specific buffer or media.

  • Troubleshooting Steps:

    • Confirm the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v), to minimize its effects on the biological system.[7]

    • Perform a solubility test: Systematically determine the approximate solubility limit in your medium by preparing a range of concentrations and observing for precipitation.

    • Modify the aqueous medium:

      • pH Adjustment: If this compound has acidic or basic functional groups, adjusting the pH of your buffer may increase its solubility.[9] For basic compounds, a lower pH is generally favorable, while acidic compounds are often more soluble at a higher pH.[7]

      • Use of Excipients: Consider adding solubility-enhancing agents to your aqueous medium, such as surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations (0.01-0.1%) or co-solvents (e.g., ethanol, PEG400).[8]

Problem 3: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Microscopic Examination: After adding the inhibitor to your cell culture plates, carefully inspect the wells under a microscope for any signs of crystalline precipitate.

    • Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their free concentration and solubility. Test different serum concentrations if your experimental design allows.[8]

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before each experiment to minimize the risk of precipitation over time.

Quantitative Data Summary

The following tables provide general guidelines for the use of common solvents and solubility-enhancing agents. The optimal conditions for this compound should be determined empirically.

Table 1: Common Organic Solvents for Stock Solutions

SolventTypical Starting ConcentrationNotes
DMSO10-50 mMThe most common initial choice. Ensure the final concentration in the assay is <0.5%.[7]
Ethanol10-50 mMCan be a suitable alternative, but may have more pronounced effects on some cell types.
DMF10-50 mMA strong solvent, but can be more toxic to cells than DMSO.

Table 2: Common Solubility-Enhancing Agents for Aqueous Solutions

AgentTypeTypical Final ConcentrationMechanism of Action
Tween® 20/80Non-ionic surfactant0.01 - 0.1% (v/v)Forms micelles to encapsulate hydrophobic molecules.
PEG400Co-solvent1 - 10% (v/v)Increases the polarity of the solvent mixture.
CyclodextrinsComplexation agent1 - 5% (w/v)Forms inclusion complexes with hydrophobic molecules.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 5 mg).

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. (Volume = (mass / molecular weight) / 0.01).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If necessary, use gentle warming (37°C) or brief sonication to ensure complete dissolution.[8]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Aqueous Solubility Assessment

  • Prepare a Stock Solution: Make a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS or cell culture medium).

  • Spike with Stock: Add the DMSO stock to each tube to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM), keeping the final DMSO concentration constant and low (e.g., 0.5%).

  • Incubation: Incubate the tubes at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Observation: Carefully inspect the supernatant of each tube. The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility limit.

Visualizations

ALK_Signaling_Pathway ALK Signaling Pathway cluster_downstream Downstream Signaling Cascades ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK_STAT JAK/STAT ALK->JAK_STAT PI3K_AKT PI3K/AKT ALK->PI3K_AKT RAS_MAPK RAS/MAPK ALK->RAS_MAPK Cellular_Responses Cell Proliferation, Survival, Differentiation PLCg->Cellular_Responses JAK_STAT->Cellular_Responses PI3K_AKT->Cellular_Responses RAS_MAPK->Cellular_Responses Alk_IN_13 This compound Alk_IN_13->ALK Inhibition Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow cluster_dissolution_aids Stock Dissolution Aids cluster_optimization Optimization Strategies start Start: Insolubility Issue stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep vortex Vortex Vigorously stock_prep->vortex sonicate Sonicate vortex->sonicate warm Warm Gently (37°C) sonicate->warm check_stock Is stock solution clear? warm->check_stock dilute Dilute stock into aqueous buffer (<0.5% DMSO) check_stock->dilute Yes fail Consider alternative formulation check_stock->fail No check_dilution Precipitate forms? dilute->check_dilution lower_conc Lower final concentration check_dilution->lower_conc Yes success Success: Soluble Solution check_dilution->success No ph_adjust Adjust buffer pH lower_conc->ph_adjust cosolvent Add co-solvent/surfactant ph_adjust->cosolvent cosolvent->dilute Solubility_Factors Factors Influencing Small Molecule Solubility cluster_compound Compound Properties cluster_solution Solution Properties center Aqueous Solubility logP Hydrophobicity (LogP) logP->center negative correlation pKa Ionization (pKa) pKa->center influences charge mp Crystal Lattice Energy (Melting Point) mp->center negative correlation mw Molecular Weight mw->center negative correlation pH pH pH->center modifies temp Temperature temp->center modifies cosolvents Co-solvents cosolvents->center increases surfactants Surfactants surfactants->center increases

References

Technical Support Center: Optimizing Alk-IN-13 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alk-IN-13, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the successful and reproducible application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In several cancers, chromosomal rearrangements or mutations lead to the constitutive activation of ALK, which drives tumor cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What are the key signaling pathways downstream of ALK?

A2: Constitutively active ALK fusion proteins or mutants activate several critical downstream signaling pathways that promote cancer cell growth, survival, and proliferation. The primary pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway is involved in cell survival and inflammation.

By inhibiting ALK, this compound effectively blocks the activation of these key oncogenic signaling cascades.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

  • Reconstitution: this compound is a solid compound with a molecular weight of 584.09 g/mol and the chemical formula C29H39ClN7O2P. It should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: What is the recommended starting concentration for this compound in cell culture?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cellular system. A typical starting range for a dose-response curve is from 1 nM to 10 µM.

Q5: How can I minimize solvent-induced toxicity in my experiments?

A5: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. To minimize these effects:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • When preparing your working concentrations in cell culture media, ensure that the final concentration of DMSO is kept as low as possible, ideally below 0.1% (v/v).

  • Always include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any solvent-related effects.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in cell culture experiments.

Issue 1: No or low inhibitory effect observed.

Possible Cause Troubleshooting Steps
Incorrect concentration Verify your calculations for stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Compound instability Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots. Prepare fresh working solutions for each experiment.
Cell line is not dependent on ALK signaling Confirm that your cell line expresses an active form of ALK (e.g., an ALK fusion protein or a known activating mutation) using techniques like Western blotting or RT-PCR.
Low cell permeability While most small molecule inhibitors are designed to be cell-permeable, this can be a factor. If possible, use a positive control compound with known cell permeability and ALK inhibitory activity.

Issue 2: High cell toxicity or unexpected off-target effects.

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response curve to identify the lowest effective concentration that inhibits ALK signaling without causing excessive cell death.
Solvent toxicity Ensure the final DMSO concentration is non-toxic to your cells (typically < 0.1%). Run a vehicle control with the same DMSO concentration.
Off-target effects This compound may inhibit other kinases, especially at higher concentrations. To investigate this, you can: 1. Perform a kinase selectivity screen to identify other potential targets. 2. Compare the phenotype observed with this compound to that of other structurally different ALK inhibitors. 3. If available, use a "rescue" experiment by overexpressing a drug-resistant ALK mutant to see if the phenotype is reversed.

Issue 3: Compound precipitation in cell culture media.

Possible Cause Troubleshooting Steps
Poor aqueous solubility This compound, like many kinase inhibitors, may have limited solubility in aqueous solutions. To improve solubility: 1. Pre-warm the cell culture media to 37°C before adding the inhibitor. 2. Add the this compound stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion. 3. Consider using a cell culture medium containing serum, as proteins like albumin can sometimes help to solubilize hydrophobic compounds.
High final concentration Avoid making working solutions at concentrations that exceed the solubility limit of this compound in your cell culture medium.

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound and other relevant ALK inhibitors for comparative purposes. Note that IC50 values can vary between different cell lines and assay conditions.

Compound Target(s) Molecular Weight ( g/mol ) Reported IC50 Values (Cell-based assays)
This compound ALK584.09Data not publicly available. An empirical determination is recommended.
Crizotinib ALK, MET, ROS1450.34~20-157 nM in various ALK-driven cell lines[1]
Alectinib ALK, RET482.62~1.9-53 nM in various ALK-driven cell lines[2]
Ceritinib ALK, ROS1, IGF-1R558.14~0.15 nM (enzymatic assay)[2]
Lorlatinib ALK, ROS1406.41~80 nM against G1202R mutant ALK[2]

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to reach room temperature before opening.

    • Weigh the required amount of this compound powder.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration using the molecular weight of 584.09 g/mol .

    • Add the calculated volume of anhydrous DMSO to the this compound powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the 10 mM stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C.

2. Dose-Response Curve and Cell Viability Assay

  • Objective: To determine the IC50 of this compound in a specific cell line.

  • Materials: ALK-positive cancer cell line (e.g., H3122, SU-DHL-1), complete cell culture medium, 96-well plates, this compound stock solution (10 mM in DMSO), cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO only).

    • Treat the cells with the different concentrations of this compound.

    • Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).

    • Assess cell viability using your chosen method according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

3. Western Blot Analysis of ALK Phosphorylation

  • Objective: To confirm that this compound inhibits the phosphorylation of ALK and its downstream targets.

  • Materials: ALK-positive cell line, this compound, cell lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK), secondary antibodies, Western blotting reagents and equipment.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them.

    • Determine protein concentration and normalize samples.

    • Perform SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

    • Visualize the protein bands and analyze the changes in phosphorylation levels.

Visualizations

ALK_Signaling_Pathway Simplified ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Alk_IN_13 This compound Alk_IN_13->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Optimization Start Start: ALK-positive cell line DoseResponse Dose-Response Curve (e.g., 1 nM - 10 µM) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 WesternBlot Western Blot for p-ALK Inhibition IC50->WesternBlot FunctionalAssay Functional Assays (e.g., Proliferation, Apoptosis) IC50->FunctionalAssay End Optimized this compound Concentration WesternBlot->End FunctionalAssay->End

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Problem Problem Observed? NoEffect No/Low Effect? Problem->NoEffect Yes Toxicity High Toxicity? Problem->Toxicity Yes CheckConc Check Concentration & Stability NoEffect->CheckConc Yes LowerConc Lower Concentration Toxicity->LowerConc Yes CheckALK Verify ALK Activation CheckConc->CheckALK Solution Solution CheckALK->Solution CheckDMSO Check DMSO % LowerConc->CheckDMSO OffTarget Investigate Off-Targets CheckDMSO->OffTarget OffTarget->Solution

Caption: A logical approach to troubleshooting common issues with this compound.

References

Technical Support Center: Troubleshooting ALK Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving Anaplastic Lymphoma Kinase (ALK) inhibitors. The following guides and FAQs address common issues encountered when assessing the inhibition of ALK phosphorylation by Western blot, with a focus on the scenario where an inhibitor, such as Alk-IN-13, does not appear to be effective.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I treated my cells with this compound, but I don't see a decrease in ALK phosphorylation in my Western blot. What are the possible reasons for this?

A1: Several factors, ranging from the inhibitor itself to the experimental protocol, could be responsible for the lack of observed inhibition. Here is a step-by-step troubleshooting guide to identify the potential cause:

Troubleshooting Category 1: The Inhibitor

Possible Cause Recommendation & Rationale
Suboptimal Inhibitor Concentration Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. The initially chosen concentration may be too low to effectively inhibit ALK kinase activity in your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment. Treat cells with a fixed concentration of this compound for varying durations (e.g., 1, 4, 8, and 24 hours). The kinetics of inhibition can vary between cell lines and inhibitors.
Inhibitor Instability or Degradation Prepare fresh stock solutions of this compound in the recommended solvent (typically DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Ensure the inhibitor is stable in your cell culture medium for the duration of the experiment. Some compounds can degrade in aqueous solutions at 37°C.
Poor Inhibitor Solubility Ensure that this compound is completely dissolved in the solvent before adding it to the cell culture medium. Precipitation of the inhibitor will significantly lower its effective concentration. Visually inspect the medium for any signs of precipitation after adding the inhibitor.

Troubleshooting Category 2: Cell Culture and Lysis

Possible Cause Recommendation & Rationale
Low Basal ALK Phosphorylation Use a positive control cell line known to have high endogenous ALK activity or stimulate your cells with a known ALK ligand (if applicable for your cell model) to induce robust phosphorylation. This provides a clear signal to assess inhibition.
Cell Line Resistance Your cell line may have acquired resistance to ALK inhibitors. This can occur through various mechanisms, including mutations in the ALK kinase domain or activation of bypass signaling pathways.[1] Consider sequencing the ALK gene in your cell line and probing for the activation of alternative pathways like EGFR or MET.[1]
Phosphatase Activity During Lysis Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[2] Dephosphorylation can occur rapidly after cell lysis, masking the true in-cell phosphorylation status. Keep samples on ice at all times during preparation.

Troubleshooting Category 3: Western Blot Protocol

Possible Cause Recommendation & Rationale
Ineffective Phospho-ALK Antibody Validate your primary antibody against phosphorylated ALK. Use a positive control lysate from cells with known high ALK phosphorylation and a negative control (e.g., phosphatase-treated lysate) to confirm antibody specificity.
Suboptimal Antibody Dilutions Titrate your primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background.
Inappropriate Blocking Buffer For phospho-protein detection, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking buffer.[3] Milk contains phosphoproteins (caseins) that can lead to high background.
Inefficient Protein Transfer For large proteins like ALK (~200 kDa), ensure complete transfer from the gel to the membrane.[4] Use a wet transfer system overnight at 4°C and consider adding a low percentage of SDS (e.g., 0.05%) to the transfer buffer to aid in the transfer of large proteins.[4]
Use of Phosphate-Buffered Saline (PBS) Avoid using PBS in your wash buffers, as the phosphate (B84403) can compete with the antibody for binding to the phosphorylated epitope. Use TBST instead.[3]

Experimental Protocols

Protocol 1: Western Blot for Assessing ALK Phosphorylation Inhibition

This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency on the day of the experiment.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet transfer apparatus. For ALK, transfer overnight at 4°C at a low constant voltage.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-ALK (p-ALK) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing (for Total ALK and Loading Control):

    • After imaging for p-ALK, the membrane can be stripped using a mild stripping buffer.

    • Re-block the membrane and probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor pALK p-ALK (Phosphorylated ALK) ALK->pALK autophosphorylation Ligand Ligand Ligand->ALK binds PI3K PI3K pALK->PI3K RAS RAS pALK->RAS JAK JAK pALK->JAK Alk_IN_13 This compound Alk_IN_13->pALK inhibits AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT Gene_Expression Gene Expression (Proliferation, Survival) pAKT->Gene_Expression ERK ERK RAS->ERK activates pERK p-ERK ERK->pERK pERK->Gene_Expression STAT3 STAT3 JAK->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression

Caption: ALK signaling pathway and point of inhibition.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Analysis A Cell Culture & Treatment with this compound B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA) E->F G Primary Antibody (anti-p-ALK) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Image Acquisition I->J K Data Analysis: p-ALK vs Total ALK J->K

Caption: Western blot workflow for assessing ALK phosphorylation.

Troubleshooting Logic

Troubleshooting_Logic cluster_inhibitor Inhibitor Issues cluster_protocol Protocol Issues cluster_cell Cellular Issues Start No Inhibition of p-ALK Observed A1 Check Concentration (Dose-Response) Start->A1 B1 Confirm Basal p-ALK Signal (Positive Control) Start->B1 C1 Test for Cell Line Resistance (e.g., Sequencing) Start->C1 A2 Check Duration (Time-Course) A1->A2 A3 Check Stability/Solubility (Fresh Stock) A2->A3 End Problem Resolved A3->End B2 Verify Antibody Specificity B1->B2 B3 Optimize WB Protocol (Blocking, Washes) B2->B3 B3->End C2 Investigate Bypass Pathway Activation C1->C2 C2->End

Caption: Troubleshooting logic for lack of ALK inhibition.

References

Technical Support Center: Troubleshooting Inconsistent Alk-IN-13 Cell Viability Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing cell viability assays with the Anaplastic Lymphoma Kinase (ALK) inhibitor, Alk-IN-13.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a potent and selective inhibitor of the ALK receptor tyrosine kinase. In cancers driven by ALK gene rearrangements or activating mutations, the ALK signaling pathway is constitutively active, promoting uncontrolled cell proliferation and survival. This compound works by binding to the ATP-binding site of the ALK kinase domain, which blocks its activity.[1] This inhibition of ALK subsequently suppresses downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[2] The ultimate effect of this compound on cancer cells with aberrant ALK signaling is a decrease in cell viability and proliferation.[2]

Q2: Which cell viability assays are commonly used for ALK inhibitors like this compound?

A2: Standard colorimetric and luminescence-based assays are widely used to assess the effect of ALK inhibitors on cell viability. These include:

  • MTT/MTS/XTT Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan (B1609692) product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[2]

  • Crystal Violet (CV) Assay: This assay quantifies the total number of adherent cells by staining their DNA and proteins, providing complementary information to metabolic assays.[3]

  • Trypan Blue Dye Exclusion Assay: This method is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells do not.[4]

Q3: Why am I observing high variability between my experimental replicates?

A3: High replicate variability can stem from several factors, including inconsistent cell seeding, edge effects in multi-well plates, and incomplete formazan solubilization in MTT assays.[5] To mitigate this, ensure a homogenous cell suspension before and during plating, consider not using the outer wells of the plate, and ensure complete dissolution of the formazan product before reading the absorbance.[5][6]

Q4: My this compound shows good potency in biochemical assays but poor activity in cell-based viability assays. What could be the reason?

A4: A discrepancy between biochemical and cell-based assay results can be due to poor cell permeability of the compound, active efflux of the compound by transporter proteins like P-glycoprotein (ABCB1), or low expression of the target protein (ALK) in the cell line being used.[5][7]

Q5: I am seeing a decrease in cell viability at lower concentrations of this compound, but at higher concentrations, the viability appears to increase. What is happening?

A5: This phenomenon, sometimes referred to as a "hook effect," can occur with certain inhibitors. At very high concentrations, compound precipitation or off-target effects might interfere with the assay chemistry or cell biology, leading to artifactual results.[5] It is also possible that at high concentrations, the compound induces a different cellular response, such as cell cycle arrest, which might not be fully reflected in a metabolic-based viability assay.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound cell viability assays.

Problem Possible Cause(s) Recommended Solution(s) Relevant Citation(s)
Inconsistent IC50 values across experiments 1. Variation in cell passage number and health. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. 4. Variability in incubation times.1. Use cells within a consistent and low passage number range. 2. Ensure a homogenous cell suspension and accurate cell counting. 3. Prepare fresh dilutions of this compound for each experiment and store the stock solution appropriately (protected from light). 4. Standardize all incubation times.[2][7]
Low potency (high IC50 value) in sensitive cell lines 1. Incorrect concentration of this compound. 2. Compound precipitation due to low solubility. 3. Cell line has developed resistance.1. Verify the concentration and integrity of the this compound stock solution. 2. Visually inspect wells for precipitation. Consider using a different solvent (e.g., DMSO) or lowering the final concentration. 3. Verify the expression and phosphorylation status of ALK via Western blot. Sequence the ALK kinase domain to check for resistance mutations.[5][7]
High background signal in control wells 1. Contamination of cell culture or reagents. 2. Interference of the vehicle (e.g., DMSO) with the assay. 3. High cell seeding density.1. Use aseptic techniques and test for mycoplasma contamination. 2. Include a vehicle-only control and ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). 3. Optimize the cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.[6]
Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) 1. Different cellular processes being measured (metabolic activity vs. ATP levels). 2. This compound may be affecting mitochondrial function, leading to an overestimation of cell death in MTT assays. 3. Interference of the compound with the assay chemistry.1. Use multiple, mechanistically different assays to get a comprehensive view of cell viability. 2. Consider using a non-metabolic assay like the Crystal Violet assay to measure cell number directly. 3. Run a control experiment with this compound in a cell-free system to check for direct inhibition of the assay enzymes.[3][8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the normalized viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.[7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Follow step 6 from the MTT protocol to calculate the IC50 value.[5]

Visualizations

Alk_Signaling_Pathway Ligand Ligand ALK_Receptor ALK Receptor Ligand->ALK_Receptor Binds ATP ATP PI3K PI3K ALK_Receptor->PI3K RAS RAS ALK_Receptor->RAS STAT STAT ALK_Receptor->STAT Alk_IN_13 This compound Alk_IN_13->ALK_Receptor Inhibits ADP ADP ATP->ADP P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Viability Assay Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Check Reagents & Compound Start->Check_Reagents Check_Cells Evaluate Cell Health & Seeding Start->Check_Cells Optimize_Assay Optimize Assay Parameters Check_Protocol->Optimize_Assay Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Validate_Target Validate ALK Expression & Activity Optimize_Assay->Validate_Target Compare_Assays Use Orthogonal Assay Validate_Target->Compare_Assays Consistent_Results Consistent Results Compare_Assays->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent cell viability results.

References

Technical Support Center: Minimizing ALK Inhibitor Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for research use only. This guide addresses Anaplastic Lymphoma Kinase (ALK) inhibitors as a class of compounds. Specific data for a compound named "Alk-IN-13" is not available in the public domain; therefore, the principles and examples provided are based on well-documented ALK inhibitors such as Alectinib, Crizotinib, and Ceritinib. Researchers should adapt these guidelines to the specific characteristics of their test article.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities associated with ALK inhibitors in animal models?

A1: Toxicities can vary depending on the specific compound, dose, and animal model, but common findings include:

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST, ALP) are a known class effect for some ALK inhibitors.[1][2] Histopathological analysis of the liver is crucial at the end of a study.

  • Gastrointestinal (GI) Issues: Researchers frequently observe diarrhea, vomiting, decreased food consumption, and subsequent weight loss.[1][2]

  • Hematological Effects: Issues such as anemia and neutropenia can occur.[1][2]

  • Cardiovascular Side Effects: While less common, some ALK inhibitors may have cardiovascular effects.[1]

  • Pneumonitis: Though rare, pulmonary toxicity is a potentially life-threatening adverse reaction seen with some small-molecule tyrosine kinase inhibitors.[2]

Q2: How do I select an appropriate animal model for my study?

A2: The choice of model is critical and depends on the research goal:

  • Efficacy Studies: Xenograft models using human cancer cell lines with known ALK mutations are commonly used to assess anti-tumor activity.

  • Toxicity Studies: It is important to select a species with a metabolic profile similar to humans for the compound being tested.[1] The C57BL/6 mouse is a frequently used strain for oral toxicity studies.[1] It is also vital to consider the normal physiological expression of ALK, which is low in most adult tissues but present in some neural cells, to anticipate potential on-target toxicities.[1]

Q3: What is the difference between on-target and off-target toxicity?

A3: Understanding this distinction is key to interpreting toxicity data:

  • On-Target Toxicity: Adverse effects that result from the inhibition of the intended target (ALK) in normal, non-cancerous tissues. For example, since ALK has a role in the nervous system, on-target effects could manifest as neurological side effects.[1][3]

  • Off-Target Toxicity: Adverse effects caused by the inhibitor binding to and modulating other kinases or proteins besides ALK.[3][4] This is often due to structural similarities in the ATP-binding pockets across the human kinome.[4] High compound concentrations increase the likelihood of engaging lower-affinity off-target kinases.[4]

Q4: How can formulation and vehicle choice impact toxicity?

A4: The vehicle and formulation are critical variables. An inappropriate vehicle can cause toxicity itself or lead to poor compound solubility, resulting in inconsistent absorption and variable dosing.[1]

  • Oral Gavage: Common vehicles include phosphate-buffered saline (PBS), methylcellulose (B11928114) solutions, or corn oil.[1] The chosen vehicle should be non-toxic and ensure the compound is fully dissolved or homogeneously suspended.[1]

  • Parenteral Routes: For injections, the vehicle must be sterile and non-irritating to minimize injection site reactions and systemic toxicity.[1] A vehicle-only control group is essential in all toxicology studies to rule out vehicle-related effects.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with ALK inhibitors.

Observed Problem Potential Cause(s) Recommended Solution(s)
Acute Toxicity / Mortality (Within hours to days of first dose)1. Dose Too High: The administered dose exceeds the Maximum Tolerated Dose (MTD).2. Vehicle Toxicity: The vehicle itself is causing adverse effects.3. Formulation Issues: The compound is not properly dissolved or suspended, leading to an accidental high dose.1. Conduct a Dose-Range Finding Study: Determine the MTD before starting a long-term study. Start with a lower dose and escalate.[1]2. Run a Vehicle-Only Control Group: This will isolate any effects caused by the vehicle.[1]3. Verify Formulation: Ensure the compound is fully dissolved or forms a homogenous suspension. Check stability.
Significant Body Weight Loss (>15-20%) 1. Systemic Toxicity: The compound is causing general malaise, reducing food and water intake.2. Gastrointestinal Toxicity: The inhibitor is directly affecting the GI tract, causing diarrhea or malabsorption.3. Palatability Issues: If dosed in feed, the compound may have an unpleasant taste.1. Monitor Clinical Signs: Observe animals daily for other signs of toxicity. Consider a dose reduction.2. Provide Supportive Care: Subcutaneous fluids can be administered to combat dehydration.[1]3. Switch Dosing Method: If using medicated feed, switch to oral gavage to ensure accurate dosing.
Elevated Liver Enzymes (e.g., ALT, AST)1. Hepatotoxicity: This is a known class effect for many ALK inhibitors.[1][2]2. Pre-existing Conditions: The animals may have underlying liver conditions.1. Monitor Liver Enzymes: Collect blood for clinical chemistry analysis at the end of the study.[1]2. Dose Reduction: Consider reducing the dose or frequency.3. Histopathology: Perform a thorough histopathological examination of the liver to assess for damage.[1]4. Health Screen Animals: Ensure animals are healthy and free of underlying conditions before starting the study.
Unexpected Phenotype (e.g., increased proliferation)1. Off-Target Effects: The inhibitor may be hitting an off-target kinase with an opposing biological function.[4]2. Paradoxical Pathway Activation: Inhibition of a target can sometimes lead to the activation of a feedback loop or a parallel pathway.[5][6]1. Confirm with a Second Inhibitor: Use a structurally unrelated inhibitor against ALK. If the phenotype persists, it is more likely on-target.[4]2. Genetic Knockdown: Use siRNA or CRISPR to validate that the phenotype is due to ALK inhibition.[4]3. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[4]

Quantitative Data Summary

Table 1: Common Adverse Events (AEs) of Approved ALK Inhibitors (All Grades)

Adverse EventCrizotinibAlectinibCeritinibBrigatinib
Diarrhea HighModerateHighModerate
Nausea HighHighHighHigh
Vomiting HighModerateHighModerate
Hepatotoxicity (Elevated ALT/AST) HighModerateHighModerate
Fatigue HighHighHighModerate
Visual Disorders HighLowLowLow
Pneumonitis LowLowLowModerate
Increased Creatine Kinase LowModerateLowHigh

Source: Data compiled from multiple clinical studies and meta-analyses.[1][2][7][8][9]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose-Range Finding / MTD)

This protocol provides a general framework for determining the Maximum Tolerated Dose (MTD).

  • Animal Model: Use both male and female rodents (e.g., C57BL/6 mice, 6-8 weeks old).[1]

  • Acclimation: Acclimate animals to the facility for at least 7 days before dosing.[1]

  • Grouping: Randomly assign animals to several dose groups and one vehicle control group (n=3-5 per group).[1] Doses should be selected based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).

  • Dosing: Administer the compound or vehicle as a single dose via oral gavage.

  • Observations:

    • Monitor animals closely for the first several hours post-dosing and at least daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record body weight just before dosing and on days 1, 3, 7, and 14.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for visible organ abnormalities.

Protocol 2: 28-Day Repeat-Dose General Toxicology Study

This protocol is a guideline for assessing toxicity after repeated administration.

  • Animal Model & Grouping: Use both male and female rodents. Assign animals to at least three dose groups (e.g., Low, Mid, High) and one vehicle control group (n=10 per sex per group). Doses should be selected based on the MTD study.

  • Dosing: Administer the compound or vehicle daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.[1]

  • In-Life Observations:

    • Clinical Signs: Monitor daily.[1]

    • Body Weight & Food Consumption: Record weekly.[1]

    • Detailed Clinical Observation: Perform a more thorough "hand-on" examination weekly.[1]

  • Clinical Pathology: Prior to termination, collect blood samples for hematology and clinical chemistry analysis (including liver enzymes).[1]

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full necropsy and record any gross pathological findings.

    • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).[10]

    • Collect a comprehensive set of organs and tissues for histopathological examination.[1][10]

  • Data Analysis: Analyze all data for dose-related changes to determine the No-Observed-Adverse-Effect Level (NOAEL).[10]

Visualizations

ALK_Signaling_Pathway ALK Signaling and Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Ligand Ligand (e.g., ALKAL2) Ligand->ALK Activates Inhibitor ALK Inhibitor (e.g., this compound) Inhibitor->ALK Inhibits AKT AKT PI3K->AKT Outcome Cell Proliferation & Survival AKT->Outcome ERK ERK RAS->ERK ERK->Outcome STAT3 STAT3 JAK->STAT3 STAT3->Outcome

Caption: ALK signaling pathways and the point of intervention for ALK inhibitors.

Toxicity_Assessment_Workflow General Workflow for In Vivo Toxicity Assessment start Study Design & Protocol Development dose_range 1. Dose-Range Finding (Acute Toxicity / MTD Study) start->dose_range definitive 2. Definitive Toxicology Study (e.g., 28-Day Repeat Dose) dose_range->definitive in_life 3. In-Life Phase (Dosing & Daily Observations) definitive->in_life monitoring Weekly Monitoring (Body Weight, Food Intake) in_life->monitoring terminal 4. Terminal Phase (Necropsy, Blood & Tissue Collection) in_life->terminal analysis 5. Data Analysis (Pathology, Clinical Chemistry) terminal->analysis end Determine NOAEL & Characterize Toxicity Profile analysis->end

Caption: Experimental workflow for preclinical toxicity assessment of an ALK inhibitor.

Troubleshooting_Logic_Diagram Troubleshooting In Vivo Toxicity q1 Toxicity Observed? q2 Toxicity in Vehicle Control Group? q1->q2 Yes r1 No Apparent Toxicity. Continue monitoring. q1->r1 No r2 Potential Vehicle Toxicity. Reformulate or change vehicle. q2->r2 Yes r3 Likely Compound-Related Toxicity. q2->r3 No q3 Is Toxicity Dose-Dependent? q4 Are Effects Consistent with ALK Biology? q3->q4 Yes r6 Toxicity may be unrelated to dose. Check formulation consistency and animal health. q3->r6 No r4 Possible On-Target Toxicity. Consider dose reduction. q4->r4 Yes r5 Possible Off-Target Toxicity. Investigate with kinase screens or alternative inhibitors. q4->r5 No r3->q3

Caption: A logic diagram for troubleshooting the source of toxicity in animal studies.

References

Technical Support Center: Troubleshooting Alk-IN-13 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when Alk-IN-13 is not effective in resistant cell lines. The content is structured to provide clear, actionable guidance, detailed experimental protocols, and concise data presentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In normal physiological contexts, ALK plays a role in the development of the nervous system.[1][2] However, in several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., NPM-ALK), resulting in a constitutively active ALK that drives uncontrolled cell growth and survival.[1][2][3] this compound is designed to bind to the ATP-binding site of the ALK kinase domain, preventing its activation and the subsequent phosphorylation of downstream signaling proteins.[1] This blockade of ALK signaling is intended to induce programmed cell death (apoptosis) in cancer cells dependent on this pathway.[1]

Q2: My this compound is not inhibiting the growth of my resistant cell line. What are the potential reasons?

A2: The lack of efficacy of this compound in a specific cell line can stem from two primary categories of resistance: on-target (ALK-dependent) and off-target (ALK-independent) mechanisms.[4][5][6]

  • On-target resistance typically involves genetic alterations within the ALK gene itself. This can include point mutations in the kinase domain that directly interfere with the binding of this compound, or amplification of the ALK gene, leading to overexpression of the target protein to a level that the inhibitor cannot sufficiently suppress.[4][7]

  • Off-target resistance occurs when the cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[5] This can involve the upregulation of other receptor tyrosine kinases or the activation of downstream signaling molecules that are independent of ALK.

Q3: How can I experimentally determine the cause of resistance to this compound in my cell line?

A3: A systematic approach combining cellular and molecular biology techniques is recommended to elucidate the resistance mechanism. Key experiments include:

  • Dose-Response Curve Analysis: Confirm the resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to a sensitive control cell line. A significant shift in the IC50 value indicates resistance.

  • Western Blot Analysis of ALK Signaling: Assess the phosphorylation status of ALK and its key downstream effectors, such as STAT3, AKT, and ERK.[2] Persistent phosphorylation of these proteins in the presence of this compound suggests that the pathway is not being effectively inhibited.

  • ALK Kinase Domain Sequencing: Sequence the ALK kinase domain in the resistant cell line to identify potential mutations that could interfere with this compound binding.[3]

  • Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine if the ALK gene is amplified in the resistant cells.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of alternative signaling pathways by examining the phosphorylation status of a broad range of RTKs.

Troubleshooting Guide

If you are observing a lack of efficacy with this compound, follow these troubleshooting steps:

Issue Possible Cause Troubleshooting Step Expected Outcome
No inhibition of cell viability in resistant cell lines On-target resistance (ALK mutation) 1. Sequence the ALK kinase domain of the resistant cell line.2. Compare the sequence to the wild-type reference.Identification of known or novel mutations that may confer resistance.
On-target resistance (ALK amplification) 1. Perform qPCR or FISH to assess ALK gene copy number.Determination if gene amplification is leading to target overexpression.
Off-target resistance (Bypass pathway activation) 1. Use a phospho-RTK array to screen for activated alternative pathways.2. Perform western blot analysis for key downstream signaling molecules (e.g., p-EGFR, p-MET).Identification of upregulated signaling pathways that could be compensating for ALK inhibition.
Compound inactivity 1. Verify the concentration and integrity of your this compound stock solution.2. Test the inhibitor on a known sensitive cell line in parallel.Confirmation that the inhibitor is active and the issue is specific to the resistant cell line.
ALK and downstream targets remain phosphorylated after treatment Insufficient inhibitor concentration or exposure time 1. Perform a time-course and dose-response experiment, analyzing target phosphorylation at various time points and concentrations.Determination of the optimal conditions for target inhibition.
Reduced intracellular drug concentration 1. Consider the possibility of drug efflux pumps (e.g., P-glycoprotein) being overexpressed in the resistant line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for ALK Signaling Pathway
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineALK StatusThis compound IC50 (nM)
Cell Line A (Sensitive)EML4-ALK Fusion (Wild-Type)15
Cell Line B (Resistant)EML4-ALK with L1196M mutation500
Cell Line C (Resistant)EML4-ALK with G1202R mutation> 2000
Cell Line D (Resistant)Wild-Type ALK, EGFR amplification1500

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alk_IN_13 This compound Alk_IN_13->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start This compound not working in resistant cell line Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Check_ALK_Phospho Check ALK Pathway Phosphorylation (Western Blot) Confirm_Resistance->Check_ALK_Phospho Resistance Confirmed Pathway_Active Pathway Still Active Check_ALK_Phospho->Pathway_Active Yes Pathway_Inhibited Pathway Inhibited Check_ALK_Phospho->Pathway_Inhibited No Sequence_ALK Sequence ALK Kinase Domain On_Target_Mutation On-Target Resistance: Mutation Sequence_ALK->On_Target_Mutation Check_ALK_Amp Check ALK Amplification (qPCR/FISH) On_Target_Amp On-Target Resistance: Amplification Check_ALK_Amp->On_Target_Amp Screen_Bypass Screen for Bypass Pathways (RTK Array) Off_Target Off-Target Resistance: Bypass Pathway Screen_Bypass->Off_Target Pathway_Active->Sequence_ALK Pathway_Active->Check_ALK_Amp Pathway_Inhibited->Screen_Bypass

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Improving the Bioavailability of Alk-IN-13 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Alk-IN-13 is a hypothetical anaplastic lymphoma kinase (ALK) inhibitor. The following information is based on established strategies for improving the in vivo bioavailability of poorly soluble small molecule kinase inhibitors and is intended for research and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with poorly soluble kinase inhibitors like this compound.

Problem Possible Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution and absorption.[1][2][3]1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3][4][5] 2. Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins can enhance solubility.[3][4] 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][2][6][7] 4. Amorphous Solid Dispersions (ASDs): Creating an ASD can improve the dissolution rate.[7][8]
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption due to physiological variables (e.g., gastric pH, food effects).[1][2]1. Standardize Administration Conditions: Administer the compound at the same time relative to feeding for all animals. 2. Improve Formulation Robustness: Lipid-based formulations or ASDs can reduce the impact of physiological variability.[1][2][8]
Poor dose-proportionality in pharmacokinetic (PK) studies. Saturation of absorption at higher doses due to solubility or dissolution rate limitations.1. Enhance Solubility: Employ advanced formulation strategies like nanosuspensions or lipid-based systems to maintain sink conditions.[5][6][7] 2. Consider Alternative Administration Routes: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may bypass absorption limitations.
Precipitation of the compound upon dilution in aqueous media or after administration. The formulation is not stable upon dilution in the gastrointestinal fluids.1. Use of Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulations: Ensure the formation of stable micelles or emulsions that can effectively solubilize the drug.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the oral bioavailability of a poorly soluble compound like this compound?

A1: The initial step is to characterize the physicochemical properties of the compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (crystalline vs. amorphous). This information will guide the selection of an appropriate formulation strategy. For instance, a basic compound with low solubility at neutral pH might benefit from pH modification in the formulation.[3]

Q2: What are the advantages of using a lipid-based formulation for this compound?

A2: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the oral absorption of poorly soluble compounds by presenting the drug in a solubilized state, which can bypass the dissolution step.[1][2][6][7] They can also promote lymphatic transport, which can reduce first-pass metabolism in the liver.[6]

Q3: How can I prepare a nanosuspension of this compound for in vivo studies?

A3: A common method for preparing a nanosuspension is wet media milling.[5] This involves milling the drug in a liquid medium containing stabilizers (surfactants and/or polymers) using milling beads. The stabilizers are crucial to prevent the agglomeration of the nanoparticles.[5]

Q4: What are amorphous solid dispersions (ASDs) and how can they improve bioavailability?

A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[7][8] The amorphous form has higher energy and thus greater solubility and a faster dissolution rate compared to the stable crystalline form.[7] This can lead to improved oral absorption.[8]

Q5: When should I consider an alternative route of administration to oral delivery?

A5: If formulation optimization for oral delivery is unsuccessful or if the goal is to quickly assess the systemic efficacy of this compound without the complexities of oral absorption, alternative routes like intravenous (IV) or intraperitoneal (IP) injection can be used. An IV administration will provide 100% bioavailability and is often used to determine the absolute bioavailability of an oral formulation.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
  • Preparation of the Slurry:

    • Weigh the desired amount of this compound and a suitable stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

    • Add the components to a sterile aqueous vehicle (e.g., water for injection).

    • Pre-mix using a high-shear homogenizer for 5-10 minutes to obtain a uniform suspension.

  • Milling:

    • Transfer the slurry to the milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a specified duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size.

  • Particle Size Analysis:

    • Periodically take samples from the milling chamber and measure the particle size distribution using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (typically < 200 nm) is achieved and the size distribution is narrow.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads.

    • The nanosuspension can be used directly for in vivo studies or can be lyophilized to a powder for redispersion at a later time.

Protocol 2: Basic Pharmacokinetic (PK) Study in Rodents
  • Animal Acclimatization and Grouping:

    • Acclimatize the animals (e.g., male Sprague-Dawley rats) for at least 3 days before the study.

    • Divide the animals into groups (e.g., n=3-5 per group) for each formulation and dose level to be tested.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the this compound formulation via the desired route (e.g., oral gavage). Record the exact time of administration and the administered volume.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK Receptor Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand Ligand->ALK Binds PLCg PLCγ Dimerization->PLCg PI3K PI3K/AKT Dimerization->PI3K RAS RAS/MAPK Dimerization->RAS JAK JAK/STAT Dimerization->JAK Proliferation Cell Proliferation & Survival PLCg->Proliferation PI3K->Proliferation RAS->Proliferation JAK->Proliferation

Caption: Simplified ALK signaling pathway.

Bioavailability_Workflow cluster_formulations Formulation Approaches start Start: Poorly Soluble This compound physchem Physicochemical Characterization (Solubility, logP, pKa) start->physchem formulation Formulation Strategy Selection physchem->formulation size_reduction Particle Size Reduction (Nanosuspension) formulation->size_reduction lipid_based Lipid-Based (SEDDS) formulation->lipid_based asd Amorphous Solid Dispersion formulation->asd invitro In Vitro Dissolution & Permeability Testing size_reduction->invitro lipid_based->invitro asd->invitro pk_study In Vivo Pharmacokinetic Study invitro->pk_study analysis Data Analysis: Compare PK Parameters pk_study->analysis decision Select Lead Formulation? analysis->decision end Proceed to Efficacy Studies decision->end Yes reformulate Re-evaluate & Reformulate decision->reformulate No reformulate->formulation

Caption: Workflow for improving bioavailability.

Troubleshooting_Logic start Issue with In Vivo Study q1 Low Plasma Concentration? start->q1 q2 High Variability? q1->q2 No sol1 Improve Solubility: - Particle Size Reduction - Solubilizing Excipients - Lipid Formulations - ASDs q1->sol1 Yes q3 Poor Dose Proportionality? q2->q3 No sol2 Improve Formulation Robustness: - Lipid Formulations - ASDs - Standardize Dosing q2->sol2 Yes sol3 Enhance Solubility: - Nanosuspensions - Lipid Systems q3->sol3 Yes end Optimized Study q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for in vivo studies.

References

Technical Support Center: Selecting the Right Cell Line for ALK-IN-13 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select the appropriate cell lines for your experiments with ALK-IN-13, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor.

Disclaimer: this compound is an ALK inhibitor described in patent US20130225528A1 as example 19.[1] As this compound is not widely characterized in peer-reviewed literature, this guide provides general principles and best practices for working with novel ALK inhibitors, using this compound as a representative example. Researchers should generate compound-specific data to make informed decisions.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in selecting a cell line for this compound experiments?

The most crucial initial step is to determine the objective of your experiment. Are you aiming to:

  • Assess on-target efficacy? You will need well-characterized ALK-positive cell lines with known ALK fusions or mutations.

  • Investigate the mechanism of action? A panel of ALK-positive and ALK-negative cell lines will be necessary to distinguish on-target from off-target effects.

  • Study resistance mechanisms? You might require isogenic cell line pairs (parental sensitive and derived resistant lines) or cell lines with known resistance mutations.

  • Evaluate the inhibitor's effect on a specific cancer type? You should select cell lines derived from the cancer of interest (e.g., non-small cell lung cancer, neuroblastoma, anaplastic large cell lymphoma).

Q2: Which ALK-positive cell lines are commonly used for studying ALK inhibitors?

A variety of well-established ALK-positive cancer cell lines are available. The choice depends on the specific ALK alteration and the cancer type you wish to model.

Cell LineCancer TypeALK Alteration
NCI-H3122 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK (Variant 1)
NCI-H2228 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK (Variant 3a/b)[2]
STE-1 Non-Small Cell Lung Cancer (NSCLC)EML4-ALK
KARPAS-299 Anaplastic Large Cell Lymphoma (ALCL)NPM-ALK
SU-DHL-1 Anaplastic Large Cell Lymphoma (ALCL)NPM-ALK
SR-786 Anaplastic Large Cell Lymphoma (ALCL)NPM-ALK
KELLY NeuroblastomaALK F1174L mutation
SH-SY5Y NeuroblastomaALK F1174L mutation
NB-1 NeuroblastomaALK amplification
CLB-BAR NeuroblastomaALK R1275Q mutation[3]
CLB-GE NeuroblastomaALK F1174L mutation[3]
Q3: What are suitable ALK-negative cell lines to use as controls?

Using ALK-negative cell lines is essential to differentiate between on-target ALK inhibition and potential off-target effects of this compound.

Cell LineCancer TypeRationale for Use as a Negative Control
A549 Non-Small Cell Lung Cancer (NSCLC)Wild-type ALK.
PC-9 Non-Small Cell Lung Cancer (NSCLC)EGFR mutant, ALK-negative.
H460 Large Cell Lung CancerWild-type ALK.
MAC-1 Anaplastic Large Cell Lymphoma (ALCL)ALK-negative ALCL cell line.[4]
Jurkat T-cell LeukemiaALK-negative T-cell line.[5]
SK-N-AS NeuroblastomaALK-negative neuroblastoma cell line.
Q4: How do I choose the most appropriate ALK-positive cell line from the available options?

Consider the following factors:

  • ALK Fusion Partner or Mutation: Different ALK fusion partners can influence the response to ALK inhibitors.[6] If you are studying a specific fusion, choose a cell line that harbors it. For neuroblastoma, select cell lines with relevant ALK mutations (e.g., F1174L, R1275Q).[7]

  • Baseline ALK Expression and Phosphorylation: Confirm the level of ALK expression and constitutive activation (phosphorylation) in your chosen cell line by Western blot. Higher levels of phosphorylated ALK often correlate with greater dependence on ALK signaling.

  • Genetic Background: Consider other mutations present in the cell line that might influence the experimental outcome.

  • Growth Characteristics: Select cell lines with growth rates and culture requirements that are compatible with your experimental setup.

Troubleshooting Guide

Issue 1: I am not observing a significant anti-proliferative effect of this compound in a known ALK-positive cell line.

A No/Low Response in ALK+ Cells B Verify ALK Status A->B Is the cell line truly ALK-positive and active? C Check Compound Activity A->C Is the inhibitor active? D Assess Cell Health A->D Are the cells healthy? E Consider Resistance A->E Could the cells be resistant? F Western blot for ALK expression and phosphorylation B->F G Confirm compound integrity and concentration C->G H Perform cell viability assay on a sensitive control line C->H I Check for mycoplasma contamination D->I J Sequence ALK gene for resistance mutations E->J K Investigate bypass pathway activation (e.g., EGFR, MET) E->K A High Toxicity in All Cell Lines B Determine On- vs. Off-Target Effects A->B C Perform Dose-Response Curve B->C D Kinase Profiling B->D E Compare with other ALK inhibitors B->E F Identify therapeutic window C->F G Identify off-target kinases D->G H Determine if toxicity is specific to this compound E->H ALK_Signaling cluster_downstream Downstream Signaling Pathways ALK ALK Fusion Protein (e.g., EML4-ALK) Dimer Dimerization & Autophosphorylation ALK->Dimer RAS_RAF RAS-RAF-MEK-ERK Dimer->RAS_RAF Grb2/Shc PI3K_AKT PI3K-AKT-mTOR Dimer->PI3K_AKT IRS1 JAK_STAT JAK-STAT Dimer->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation ALK_IN_13 This compound ALK_IN_13->Dimer Inhibits Cell_Line_Selection Start Start: Define Experimental Goal Decision1 On-target efficacy or resistance study? Start->Decision1 Select_ALK_pos Select relevant ALK-positive cell lines (e.g., NSCLC, Neuroblastoma, ALCL) Decision1->Select_ALK_pos Yes Select_ALK_neg Select appropriate ALK-negative control cell lines Decision1->Select_ALK_neg No (e.g., toxicity screen) Characterize Characterize baseline ALK expression and phosphorylation Select_ALK_pos->Characterize Select_ALK_neg->Characterize Dose_Response Perform dose-response experiments to determine IC50 Characterize->Dose_Response Analyze Analyze results and select optimal cell lines for further studies Dose_Response->Analyze

References

Validation & Comparative

A Comparative Guide: Alectinib vs. Crizotinib in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of alectinib (B1194254) and crizotinib (B193316), two prominent anaplastic lymphoma kinase (ALK) inhibitors, in non-small cell lung cancer (NSCLC) cells harboring ALK rearrangements. While the initial request specified a comparison with "Alk-IN-13," no publicly available data could be found for this compound. Therefore, this guide focuses on the clinically and scientifically relevant comparison between the first-generation inhibitor, crizotinib, and the second-generation inhibitor, alectinib.

Executive Summary

Alectinib consistently demonstrates superior efficacy over crizotinib in preclinical models and clinical trials involving ALK-positive NSCLC. This enhanced efficacy is attributed to its higher potency against the ALK kinase domain, including common resistance mutations, and its superior central nervous system (CNS) penetration. In vitro studies show that alectinib inhibits ALK phosphorylation and downstream signaling pathways at lower concentrations than crizotinib, leading to more potent anti-proliferative and pro-apoptotic effects in ALK-dependent NSCLC cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Alectinib vs. Crizotinib in ALK-Positive NSCLC Cell Lines
ParameterAlectinibCrizotinibCell Line(s)Key Findings
ALK Kinase Inhibition (IC50) ~1.9 nM~24 nMCell-free assaysAlectinib is a more potent inhibitor of the ALK enzyme itself.
Cell Viability (IC50) H3122: ~33 nMH3122: ~96 nMH3122Alectinib demonstrates greater potency in inhibiting the growth of ALK-positive NSCLC cells.[1]
Inhibition of ALK Phosphorylation Potent inhibition at low nM concentrationsInhibition at higher nM concentrationsH3122Both drugs effectively inhibit ALK autophosphorylation, with alectinib showing activity at lower doses.[2]
Inhibition of Downstream Signaling (p-AKT, p-ERK) Potent inhibitionEffective inhibitionH3122Both inhibitors block critical downstream survival and proliferation pathways.[2]
Apoptosis Induction Induces caspase-mediated apoptosisInduces apoptosisEML4-ALK cell linesBoth drugs trigger programmed cell death in ALK-driven cancer cells.
Table 2: Clinical Efficacy of Alectinib vs. Crizotinib in Advanced ALK-Positive NSCLC (Data from ALEX, J-ALEX & ALESIA Trials)
OutcomeAlectinibCrizotinibHazard Ratio (HR) / Odds Ratio (OR)Key Clinical Superiority of Alectinib
Progression-Free Survival (PFS) Median PFS not reached / ~34 months~10-11 monthsHR ~0.34 - 0.47Significantly longer delay in cancer progression.[3]
Overall Response Rate (ORR) ~83-92%~75-79%OR favoring AlectinibHigher percentage of patients experiencing tumor shrinkage.[3]
CNS Progression Significantly lower incidenceHigher incidenceHR ~0.16Superior efficacy in preventing and treating brain metastases.
Grade 3-5 Adverse Events ~26-41%~50-52%Lower incidence with AlectinibBetter tolerability and safety profile.[3]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition

The aberrant fusion of the ALK gene results in a constitutively active tyrosine kinase that drives tumor growth through multiple downstream signaling cascades. Both alectinib and crizotinib are ATP-competitive inhibitors that bind to the kinase domain of the ALK fusion protein, thereby blocking its autophosphorylation and the subsequent activation of key pathways like the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK RAS RAS EML4-ALK->RAS PI3K PI3K EML4-ALK->PI3K JAK JAK EML4-ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival Alectinib Alectinib Alectinib->EML4-ALK Crizotinib Crizotinib Crizotinib->EML4-ALK

Caption: Inhibition of the EML4-ALK signaling pathway by alectinib and crizotinib.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed NSCLC cells in 96-well plate Treat_Cells Treat with Alectinib or Crizotinib (72h) Seed_Cells->Treat_Cells Add_MTT Add MTT reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Western Blot Analysis

Western blotting is used to detect the levels of specific proteins. In this context, it is used to measure the phosphorylation status of ALK and its downstream targets (STAT3, ERK) following treatment with alectinib or crizotinib, providing insight into the inhibition of the signaling pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Lysis Lyse treated NSCLC cells Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Antibody_Probe Probe with primary & secondary antibodies Transfer->Antibody_Probe Detection Detect protein bands Antibody_Probe->Detection

Caption: General workflow for Western blot analysis of protein phosphorylation.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of alectinib or crizotinib for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against drug concentration.

Western Blot Analysis for ALK Signaling
  • Cell Treatment and Lysis: Treat ALK-positive NSCLC cells with various concentrations of alectinib or crizotinib for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis (Caspase-Glo® 3/7) Assay
  • Cell Seeding and Treatment: Seed ALK-positive NSCLC cells in white-walled 96-well plates. Treat the cells with alectinib or crizotinib for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Protocol: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold-change over the vehicle control.

Conclusion

The available preclinical and clinical data strongly support the superior efficacy of alectinib over crizotinib in the context of ALK-positive NSCLC. Alectinib's greater potency, ability to overcome some crizotinib resistance mutations, and enhanced CNS activity have established it as a new standard of care for the first-line treatment of this patient population. The experimental protocols provided herein offer a framework for the continued investigation and comparison of ALK inhibitors in a research setting.

References

A Head-to-Head Battle Against Resistance: Lorlatinib Versus Alectinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Comparison: Initial searches for a compound designated "Alk-IN-13" did not yield any publicly available scientific data. To fulfill the core request for a detailed comparative guide for a scientific audience, this report provides a comprehensive analysis of the third-generation ALK inhibitor, lorlatinib (B560019), versus the second-generation inhibitor, alectinib (B1194254). This comparison is highly relevant for researchers, scientists, and drug development professionals in the field of oncology, as alectinib is a standard-of-care treatment for ALK-positive non-small cell lung cancer (NSCLC), and lorlatinib is a key therapeutic option upon the development of resistance.

This guide delves into the biochemical and cellular efficacy of lorlatinib and alectinib against a panel of clinically relevant anaplastic lymphoma kinase (ALK) resistance mutations. It presents quantitative data in structured tables, details the experimental protocols used to generate this data, and provides visual representations of the ALK signaling pathway and a typical experimental workflow.

Data Presentation: Biochemical and Cellular Potency

The emergence of resistance mutations in the ALK kinase domain is a primary driver of treatment failure with ALK inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of lorlatinib and alectinib against wild-type ALK and various resistance mutations, providing a clear comparison of their potency.

Table 1: Biochemical IC50 Values of Lorlatinib and Alectinib Against ALK Mutations

ALK MutationLorlatinib IC50 (nM)Alectinib IC50 (nM)Fold Difference (Alectinib/Lorlatinib)
Wild-type~11.9[1]~1.9
L1196M (Gatekeeper)18[2]1.9[1]0.11
G1202R (Solvent Front)37-80[1][2]595[1]7.4 - 16.1
I1171N---
C1156Y---
G1269A---

Note: Data is compiled from multiple sources and assay conditions may vary. A direct comparison is most accurate when data is from the same study.

Table 2: Cellular IC50 Values of Lorlatinib and Alectinib in Ba/F3 Cells Expressing ALK Mutations

EML4-ALK VariantLorlatinib IC50 (nM)Alectinib IC50 (nM)
Wild-type1233
L1196M1878
G1202R371,116
I1171N461,116
C1156Y12114
G1269A25108
G1202R/L1196M (Compound)1,116[2]>10,000

Data adapted from a study by Zou et al. and represents the concentration required to inhibit cell viability by 50%.[2]

Mandatory Visualization

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Alectinib Alectinib Alectinib->ALK Inhibits

Caption: ALK signaling pathways and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Lorlatinib and Alectinib Incubate_Inhibitor Incubate ALK enzyme with inhibitor (or DMSO control) Compound_Prep->Incubate_Inhibitor Enzyme_Prep Prepare reaction buffer with recombinant ALK enzyme and substrate Enzyme_Prep->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP (e.g., [γ-32P]ATP) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 30-60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and separate substrate from ATP Incubate_Reaction->Stop_Reaction Measure_Signal Quantify substrate phosphorylation (e.g., scintillation counting) Stop_Reaction->Measure_Signal Plot_Data Plot % inhibition vs. log[inhibitor] Measure_Signal->Plot_Data Calculate_IC50 Determine IC50 values using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Experimental Protocols

Biochemical ALK Kinase Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the ALK enzyme. The activity is often quantified by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a peptide substrate.[3]

Methodology:

  • Reagents: Recombinant human ALK kinase domain (wild-type and mutants), biotinylated poly(Glu, Tyr) 4:1 peptide substrate, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), [γ-³²P]ATP, and the inhibitors (lorlatinib, alectinib) dissolved in DMSO.

  • Procedure:

    • A reaction mixture containing the ALK enzyme, peptide substrate, and kinase buffer is prepared.

    • Serial dilutions of the inhibitors are added to the reaction mixture in a 96-well plate.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).[3]

    • The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate.

    • Unincorporated [γ-³²P]ATP is washed away.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software.

Cell-Based Viability Assay (Ba/F3 Cells)

Principle: Murine Ba/F3 pro-B cells are dependent on interleukin-3 (IL-3) for survival. When transfected with an oncogenic kinase like EML4-ALK, they become IL-3 independent. The potency of an ALK inhibitor can be determined by its ability to inhibit the proliferation of these engineered Ba/F3 cells.

Methodology:

  • Cell Culture: Ba/F3 cells stably expressing wild-type or mutant EML4-ALK are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without IL-3.

  • Procedure:

    • Cells are seeded into 96-well plates.

    • Serial dilutions of lorlatinib and alectinib are added to the wells.

    • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

    • Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to DMSO-treated control cells, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for ALK Phosphorylation

Principle: This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation within the cell.

Methodology:

  • Cell Treatment and Lysis: ALK-positive NSCLC cell lines (e.g., H3122) are treated with various concentrations of lorlatinib or alectinib for a specified time (e.g., 2-6 hours). Cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Procedure:

    • Protein concentration in the cell lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK) or downstream targets like p-STAT3, p-AKT, and p-ERK. A separate blot is often run with an antibody for total ALK as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control like β-actin.

Conclusion

This comparative guide provides a detailed overview of the preclinical performance of lorlatinib versus alectinib against ALK resistance mutations. The presented data clearly demonstrates that while both are potent ALK inhibitors, lorlatinib exhibits superior activity against a broader range of resistance mutations, particularly the G1202R solvent front mutation, which is a common mechanism of resistance to second-generation ALK inhibitors like alectinib.[1] The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers in the design and interpretation of studies aimed at overcoming therapeutic resistance in ALK-driven cancers.

References

A Head-to-Head Comparison of ALK Inhibitors: Alectinib vs. Alk-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Anaplastic Lymphoma Kinase (ALK)-positive cancers, alectinib (B1194254) has emerged as a potent and selective second-generation tyrosine kinase inhibitor (TKI). This guide provides a detailed comparison between alectinib and a lesser-known compound, Alk-IN-13.

It is important to note that while extensive experimental data for alectinib is publicly available, specific quantitative data for this compound is not readily found in published literature. This compound is referenced as an ALK inhibitor in patent US20130225528A1, example 19. Without access to detailed experimental results for this compound, a direct head-to-head comparison of performance is not possible at this time.

This guide will therefore provide a comprehensive overview of alectinib, with data presented in the requested format. The tables and methodologies can serve as a template for researchers to perform their own comparative analysis should they have access to this compound and the necessary experimental data.

Mechanism of Action

Both alectinib and this compound are designed to inhibit the kinase activity of ALK. Alectinib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways, including the STAT3 and PI3K/AKT pathways, ultimately leading to the inhibition of tumor cell proliferation and induction of apoptosis.

ALK Signaling Pathway and Inhibition

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by ALK inhibitors like alectinib.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor (Alectinib/Alk-IN-13) start->prep_inhibitor add_components Add inhibitor, purified ALK enzyme, and substrate to microplate wells prep_inhibitor->add_components initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubate Incubate at a controlled temperature initiate_reaction->incubate stop_reaction Stop the kinase reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) proportional to remaining kinase activity stop_reaction->detect_signal calculate_ic50 Calculate IC50 value from dose-response curve detect_signal->calculate_ic50 end End calculate_ic50->end

Validating On-Target Engagement of ALK Inhibitors in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in several cancers, most notably in non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. A pivotal step in the preclinical development of novel ALK inhibitors, such as Alk-IN-13, is the rigorous validation of their on-target engagement within a cellular environment. This guide provides a comparative overview of key methodologies for confirming that an ALK inhibitor interacts with its intended target in cells. We will explore the principles, protocols, and expected outcomes of three widely used assays: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Western Blotting for downstream signaling. To provide a practical framework, we will draw comparisons with established ALK inhibitors: Crizotinib, Ceritinib, Alectinib, Brigatinib, and Lorlatinib.

Core Methodologies for Validating ALK Target Engagement

Confirming that a small molecule binds to and inhibits its intended target within the complex milieu of a living cell is paramount for advancing a drug candidate. The following techniques offer distinct yet complementary approaches to validating the on-target engagement of ALK inhibitors.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein. When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, typically by Western Blotting. An increase in the melting temperature (Tm) of ALK in the presence of an inhibitor is indicative of target engagement.

Experimental Protocol:

  • Cell Treatment: Culture ALK-positive cells (e.g., H3122, Karpas-299) to 70-80% confluency. Treat cells with the test inhibitor (e.g., this compound) at various concentrations for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ALK protein by Western Blotting using an ALK-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble ALK as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the EC50 of thermal stabilization.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[1][2] The assay utilizes a target protein (ALK) fused to a bright, blue-emitting NanoLuc® luciferase. A fluorescently labeled tracer that binds to the ALK active site is added to the cells. When the tracer is bound to the ALK-NanoLuc® fusion protein, bioluminescence resonance energy transfer (BRET) occurs from the luciferase to the tracer, generating a BRET signal. A test compound that competes with the tracer for binding to ALK will disrupt BRET, leading to a decrease in the signal.

Experimental Protocol:

  • Cell Transfection: Transiently transfect HEK293 cells with a vector encoding an ALK-NanoLuc® fusion protein.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ ALK tracer. Incubate for 2 hours at 37°C.[2]

  • Signal Detection: Add the NanoGlo® substrate to the wells and measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the corrected BRET ratio. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for ALK in living cells.[2]

Western Blotting for ALK Phosphorylation

Principle: Constitutively active ALK fusion proteins are autophosphorylated, which is a hallmark of their oncogenic activity. An effective ALK inhibitor will block this autophosphorylation. Western blotting using antibodies specific for phosphorylated ALK (p-ALK) can be used to directly measure the inhibitory effect of a compound on ALK kinase activity within cells. A dose-dependent decrease in the p-ALK signal upon treatment with an inhibitor confirms on-target engagement and functional inhibition.

Experimental Protocol:

  • Cell Treatment: Seed ALK-positive cells and grow to 70-80% confluency. Treat the cells with a serial dilution of the ALK inhibitor for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-ALK and normalize to a loading control (e.g., total ALK or β-actin). Plot the normalized p-ALK signal against the inhibitor concentration to determine the IC50 for ALK inhibition.

Comparative Data for Established ALK Inhibitors

The following table summarizes publicly available data for established ALK inhibitors, providing a benchmark for the evaluation of new chemical entities like this compound. It is important to note that direct comparison of absolute values across different studies and cell lines should be done with caution due to variations in experimental conditions.

InhibitorAssayCell LineEndpointValue
Crizotinib Western Blot (p-ALK)H3122 (EML4-ALK)IC50~100 nM
CETSAALK+ cell linesTarget EngagementConfirmed
Ceritinib Western Blot (p-ALK)H2228 (EML4-ALK)IC50<50 nM
NanoBRET™HEK293-ALKIC50~1.5 nM
Alectinib Western Blot (p-ALK)H2228 (EML4-ALK)IC50~20 nM
Brigatinib NanoBRET™HEK293-ALKIC50~1.1 nM
Lorlatinib Western Blot (p-ALK)H3122 (EML4-ALK)IC50~1 nM

Visualizing Key Processes

To better understand the molecular and experimental contexts, the following diagrams illustrate the ALK signaling pathway and the workflows of the described target engagement assays.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CETSA_Workflow A 1. Treat Cells with ALK Inhibitor B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble ALK) D->E F 6. Data Analysis (Melting Curve Shift) E->F NanoBRET_Workflow A 1. Transfect Cells with ALK-NanoLuc® B 2. Add ALK Inhibitor and Fluorescent Tracer A->B C 3. Incubate B->C D 4. Add Substrate & Measure BRET Signal C->D E 5. Data Analysis (IC50 Determination) D->E WesternBlot_Workflow A 1. Treat Cells with ALK Inhibitor B 2. Cell Lysis A->B C 3. SDS-PAGE & Transfer B->C D 4. Immunoblotting (Anti-p-ALK Antibody) C->D E 5. Detection & Quantification D->E F 6. Data Analysis (IC50 Determination) E->F

References

Navigating Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer: A Comparative Guide to Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to the first-generation ALK inhibitor, crizotinib (B193316), presents a significant clinical challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of next-generation ALK inhibitors that have been developed to overcome crizotinib resistance, with a focus on their in vitro efficacy and mechanisms of action. While the specific compound "Alk-IN-13" was investigated, publically available in vitro data on its performance against crizotinib-resistant models is currently limited. Therefore, this guide will focus on well-documented alternative ALK inhibitors.

Understanding Crizotinib Resistance

Acquired resistance to crizotinib can occur through two main mechanisms:

  • On-target resistance: This involves the development of secondary mutations within the ALK kinase domain, which can interfere with crizotinib binding. The most common mutations include L1196M (the "gatekeeper" mutation) and G1269A.[1]

  • Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. These can include the activation of EGFR, KRAS, or other receptor tyrosine kinases.[2]

Next-Generation ALK Inhibitors: A Comparative Analysis

To address crizotinib resistance, a new wave of more potent and selective ALK inhibitors has been developed. These include ceritinib, alectinib, brigatinib, and lorlatinib (B560019). The following sections provide a detailed comparison of their in vitro performance against crizotinib-resistant models.

Table 1: In Vitro Potency of Next-Generation ALK Inhibitors Against Wild-Type and Crizotinib-Resistant ALK Mutations
InhibitorTarget ALK StatusCell LineIC50 (nM)Fold-change vs. CrizotinibReference
Crizotinib Wild-Type EML4-ALKH3122150.8-[3]
L1196MBa/F3>1000-[4]
G1269ABa/F3>1000-[3]
Ceritinib Wild-Type EML4-ALKH312225~6x more potent[3]
L1196MBa/F346Effective[3]
G1269ABa/F368Effective[3]
Alectinib Wild-Type EML4-ALKH312253~3x more potent[3]
L1196MBa/F392Effective[3]
G1269ABa/F3145Effective[3]
Brigatinib Wild-Type EML4-ALKH312214~10x more potent
L1196MBa/F329Effective
G1202RBa/F3196Effective
Lorlatinib Wild-Type EML4-ALKH31221~150x more potent
L1196MBa/F36Highly Effective
G1202RBa/F380Effective

Note: IC50 values can vary between different studies and experimental conditions. This table provides a summary for comparative purposes.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: Crizotinib-sensitive (e.g., H3122) and crizotinib-resistant (e.g., H3122-CR) NSCLC cell lines, or Ba/F3 cells engineered to express different EML4-ALK fusion variants (wild-type or with resistance mutations), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the ALK inhibitors (crizotinib, ceritinib, alectinib, etc.) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Cells are treated with the ALK inhibitors at various concentrations for a specified time (e.g., 2-6 hours). Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ALK (p-ALK), total ALK, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as β-actin or GAPDH, is also probed.

  • Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the ALK signaling pathway and the points at which crizotinib resistance can occur, as well as the targets of next-generation inhibitors.

ALK_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_resistance Resistance Mechanisms ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits NextGen Next-Generation Inhibitors (Ceritinib, Alectinib, etc.) NextGen->ALK Inhibits ALK_mutations ALK Kinase Domain Mutations (L1196M, G1269A, etc.) NextGen->ALK_mutations Overcomes ALK_mutations->Crizotinib Confers Resistance Bypass Bypass Pathway Activation (EGFR, KRAS, etc.) Bypass->Proliferation Drives

Caption: ALK signaling pathways and mechanisms of crizotinib resistance.

Conclusion

The development of next-generation ALK inhibitors has significantly improved the treatment landscape for patients with ALK-positive NSCLC who have developed resistance to crizotinib. As demonstrated by the in vitro data, compounds like ceritinib, alectinib, brigatinib, and lorlatinib exhibit superior potency against both wild-type ALK and a range of crizotinib-resistant ALK mutations. The choice of a subsequent ALK inhibitor may be guided by the specific resistance mechanism identified in a patient's tumor. Further research into novel inhibitors and combination strategies will continue to refine the therapeutic approach to overcoming resistance in ALK-driven cancers.

References

Comparative Analysis of ALK-IN-13 and Brigatinib: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the anaplastic lymphoma kinase (ALK) inhibitors Alk-IN-13 and brigatinib (B606365) is currently hampered by the limited publicly available data for this compound. While brigatinib has been extensively characterized in preclinical and clinical studies, leading to its approval for the treatment of ALK-positive non-small cell lung cancer (NSCLC), this compound is primarily documented in patent literature without detailed biological data.

This guide provides a thorough analysis of brigatinib, including its mechanism of action, target profile, and supporting experimental data, presented as a reference for researchers, scientists, and drug development professionals. Information regarding this compound is currently restricted to its chemical structure as disclosed in patent US20130225528A1.[1]

Introduction to Brigatinib

Brigatinib (formerly AP26113) is a potent, next-generation, orally bioavailable ATP-competitive tyrosine kinase inhibitor (TKI).[1] It was designed to target ALK and has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation ALK inhibitor, crizotinib.

Mechanism of Action of Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and its downstream signaling pathways, which are crucial for cell proliferation and survival. By binding to the ATP-binding pocket of the ALK kinase domain, brigatinib blocks the activation of key signaling cascades, including the STAT3, AKT, and ERK1/2 pathways. This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK1/2 ALK->ERK Brigatinib Brigatinib Brigatinib->ALK Inhibition ATP ATP ATP->ALK Gene_Transcription Gene Transcription STAT3->Gene_Transcription Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Gene_Transcription->Proliferation

Brigatinib's Mechanism of Action

Potency and Selectivity of Brigatinib

Brigatinib is a highly potent inhibitor of wild-type ALK and maintains activity against a variety of clinically relevant ALK resistance mutations. It also exhibits inhibitory activity against other kinases, including ROS1, FLT3, and certain EGFR mutants.

Table 1: In Vitro Enzymatic Assay Data for Brigatinib

Kinase TargetIC50 (nM)
ALK0.6
ROS10.9
FLT32.1
FLT3 (D835Y)1.5
EGFR (L858R)1.5
EGFR (L858R/T790M)29
Native EGFR>1000

Data sourced from various preclinical studies.

Table 2: Cellular Activity of Brigatinib

Cell Line Type (ALK-rearranged)Brigatinib IC50 (nM)
NPM-ALK or EML4-ALK1.5 - 12.0

Data represents a range from studies on various ALK-positive cell lines.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of brigatinib are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human ALK enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • P81 phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of brigatinib in the kinase assay buffer.

  • In a reaction plate, add the ALK enzyme and the peptide substrate.

  • Add the diluted brigatinib or vehicle control to the wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each brigatinib concentration and determine the IC50 value by non-linear regression analysis.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Brigatinib Serial Dilution of Brigatinib Add_Inhibitor Add Brigatinib to Plate Dilute_Brigatinib->Add_Inhibitor Prepare_Kinase_Mix Prepare Kinase & Substrate Mix Add_Kinase_Mix Add Kinase Mix Prepare_Kinase_Mix->Add_Kinase_Mix Add_Inhibitor->Add_Kinase_Mix Initiate_Reaction Add [γ-³³P]ATP Add_Kinase_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot on P81 Paper Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Measure Scintillation Counting Wash->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

In Vitro Kinase Inhibition Assay Workflow
Cellular Proliferation Assay (MTS/CCK-8)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • ALK-positive (e.g., H3122, Karpas-299) and ALK-negative (e.g., H358) cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Brigatinib stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of brigatinib in complete growth medium.

  • Replace the medium in the wells with the medium containing the diluted brigatinib or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive cancer cell line (e.g., H2228)

  • Matrigel (optional)

  • Brigatinib formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer brigatinib orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

Brigatinib is a well-characterized, potent ALK inhibitor with a defined mechanism of action and a broad profile of activity against wild-type and resistant ALK mutations. The experimental protocols provided offer a framework for the preclinical evaluation of ALK inhibitors.

A comparative analysis with this compound cannot be completed at this time due to the absence of publicly available biological data for this compound. Further research and publication of data on this compound are necessary to enable a direct comparison with established ALK inhibitors like brigatinib.

References

Validating the Anti-Tumor Effect of ALK Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of Anaplastic Lymphoma Kinase (ALK) inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the in vivo anti-tumor effects of three prominent ALK inhibitors from different generations: the first-generation inhibitor Crizotinib (B193316), the second-generation inhibitor Alectinib (B1194254), and the third-generation inhibitor Lorlatinib. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their preclinical performance.

Comparative In Vivo Efficacy of ALK Inhibitors

The following tables summarize the in vivo anti-tumor activity of Crizotinib, Alectinib, and Lorlatinib in various preclinical cancer models. These data are compiled from multiple studies to provide a comparative perspective on their potency and efficacy.

Table 1: In Vivo Efficacy of Crizotinib in Xenograft Models

Cancer ModelCell LineMouse StrainDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Anaplastic Large Cell LymphomaKarpas299SCID-beige100 mg/kg/day, oralComplete tumor regression within 15 days[1]
Non-Small Cell Lung CancerH3122Athymic nu/nuNot specifiedEC50 for tumor growth inhibition: 255 ng/mL[2]
Pancreatic CancerPANC-1XenograftNot specifiedInhibited tumor growth[3]
EML4-ALK NSCLCGenetically Engineered Mouse ModelNot specified100 mg/kg/day68% partial response, 23% stable disease[4]

Table 2: In Vivo Efficacy of Alectinib in Xenograft Models

Cancer ModelCell LineMouse StrainDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
NeuroblastomaNGP (orthotopic)Athymic NCR nude25 mg/kg/day, i.p. for 3 daysInduced apoptosis, decreased p-Akt and p-S6[5]
NeuroblastomaTH-MYCN Transgenic25 mg/kg every other dayDecreased tumor growth and prolonged survival[5]
NCOA4-RET Positive CancerEHMES-10 (orthotopic)Not specifiedDay 15 to 28Remarkably inhibited thoracic tumors and pleural effusions[6]
NeuroblastomaCLB-BARBALB/cAnNRj-Foxn1nu20 mg/kg once daily for 14 daysSignificantly reduced tumor volume[7]

Table 3: In Vivo Efficacy of Lorlatinib in Xenograft Models

Cancer ModelCell LineMouse StrainDose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Anaplastic Large Cell LymphomaKarpas 299SCIDNot specifiedInduced tumor regression[8]
ALK-rearranged NSCLCNot specifiedIntracranial mouse transplantNot specifiedSignificantly inhibited internal tumor growth and prolonged survival[9]

Experimental Protocols

The following section details a generalized methodology for in vivo xenograft studies to evaluate the anti-tumor efficacy of ALK inhibitors. This protocol is a synthesis of methods reported in various preclinical studies.

General Protocol for In Vivo Xenograft Efficacy Study

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines with known ALK alterations (e.g., EML4-ALK fusion in NCI-H3122 for NSCLC, ALK mutations in SH-SY5Y for neuroblastoma) are cultured under standard conditions as recommended by the supplier.

  • Animals: Immunocompromised mice, such as athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice, aged 6-8 weeks, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Subcutaneous Model: A suspension of 5 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of a mixture of sterile phosphate-buffered saline (PBS) and Matrigel (1:1 ratio) is injected subcutaneously into the flank of each mouse.

  • Orthotopic Model: For a more clinically relevant model, cells can be implanted into the organ of origin (e.g., intrapleural injection for NSCLC, adrenal gland injection for neuroblastoma).

3. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • When tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.

4. Drug Preparation and Administration:

  • The ALK inhibitor is formulated for the appropriate route of administration, most commonly oral gavage. The compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of DMSO and PEG.

  • The control group receives the vehicle only.

  • The treatment group receives the ALK inhibitor at a specified dose and schedule (e.g., once daily, twice daily) for a defined period.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured regularly throughout the study.

  • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor tissue can be collected for further pharmacodynamic and histological analysis (e.g., Western blot for p-ALK, immunohistochemistry for proliferation and apoptosis markers).

6. Statistical Analysis:

  • Statistical significance of the differences in tumor growth between treated and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.

Visualizations

ALK Signaling Pathway and Inhibition

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors ALK Inhibitors Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binding & Dimerization P_ALK Phosphorylated ALK (Active) ALK_Receptor->P_ALK Autophosphorylation RAS RAS P_ALK->RAS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK PLCg PLCγ P_ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Differentiation Differentiation PLCg->Differentiation Crizotinib Crizotinib Crizotinib->P_ALK Inhibition Alectinib Alectinib Alectinib->P_ALK Inhibition Lorlatinib Lorlatinib Lorlatinib->P_ALK Inhibition

Caption: ALK signaling pathway and points of therapeutic intervention by ALK inhibitors.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. ALK+ Cancer Cell Culture Tumor_Implantation 2. Subcutaneous/Orthotopic Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Monitoring 3. Monitor Tumor Growth (Caliper Measurement) Tumor_Implantation->Tumor_Monitoring Randomization 4. Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Drug_Admin 5. Daily Dosing (e.g., Oral Gavage) Randomization->Drug_Admin Control_Group Vehicle Control Treatment_Group ALK Inhibitor Data_Collection 6. Measure Tumor Volume & Body Weight Drug_Admin->Data_Collection Endpoint 7. Study Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint Analysis 8. Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: Standard experimental workflow for an in vivo xenograft efficacy study of an ALK inhibitor.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Alk-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Alk-IN-13, a kinase inhibitor, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Hazard Profile and Safety Precautions

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to treat all materials contaminated with this compound as hazardous waste. Before initiating any disposal procedures, it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols[2][3].

Personal Protective Equipment (PPE) is mandatory when handling this compound and its associated waste. This includes:

  • Lab coat

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (nitrile or neoprene recommended)

All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary
Hazard ClassificationGHS CodeDescriptionSource
Acute toxicity, OralCategory 4Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects.[1]
Precautionary StatementGHS CodeDescriptionSource
DisposalP501Dispose of contents/ container to an approved waste disposal plant.[1]

Detailed Disposal Protocol

The proper disposal of this compound involves a systematic approach of segregation, containment, and documentation.

Step 1: Waste Segregation

At the point of generation, immediately segregate all waste contaminated with this compound from other waste streams such as regular trash or biohazardous waste[2][3].

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated consumables: pipette tips, centrifuge tubes, vials, and weighing papers.

    • Contaminated PPE: gloves, and disposable lab coats.

  • Liquid Waste: This includes:

    • Solutions containing this compound (e.g., stock solutions in DMSO, cell culture media, and assay buffers).

    • Solvent rinses of contaminated glassware.

Step 2: Waste Containment

Proper containment is crucial to prevent accidental exposure and environmental contamination.

For Solid Waste:

  • Place all solid waste in a designated, leak-proof, and puncture-resistant container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound"[3].

  • Keep the container sealed when not in use.

For Liquid Waste:

  • Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap[3].

  • Ensure the container material is compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO).

  • Label the container as "Hazardous Waste" and clearly list all contents, including "this compound" and the solvent(s) with their approximate concentrations[4].

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Decontamination of Labware

Reusable glassware and equipment that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the labware with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any remaining this compound.

  • Collect Rinse: This initial rinse solvent is considered hazardous liquid waste and must be collected in the designated liquid waste container[4].

  • Subsequent Cleaning: After the initial solvent rinse, the labware can be washed with a laboratory detergent and water.

Step 4: Storage and Final Disposal
  • Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should have secondary containment to prevent the spread of any potential spills[2].

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[3].

  • Provide the EHS department with a detailed inventory of the waste, including the chemical names and quantities.

Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Visual Guidance

Experimental Workflow for this compound Disposal

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A This compound Experiment B Solid Waste (Gloves, Tips, Vials) A->B C Liquid Waste (Solutions, Rinsates) A->C D Labeled Solid Hazardous Waste Container B->D E Labeled Liquid Hazardous Waste Container C->E F Store in Satellite Accumulation Area D->F E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway for Disposal Decision-Making

Start Material Contaminated with this compound? IsSolid Is it Solid Waste? Start->IsSolid IsLiquid Is it Liquid Waste? IsSolid->IsLiquid No SolidContainer Place in Labeled Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Place in Labeled Liquid Waste Container IsLiquid->LiquidContainer Yes NonHazardous Dispose as Non-Hazardous Waste IsLiquid->NonHazardous No EHS Arrange Pickup with EHS SolidContainer->EHS LiquidContainer->EHS

Caption: Decision pathway for disposing of materials potentially contaminated with this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。